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  • Product: 1-cyclopropyl-N-methylpiperidin-4-amine
  • CAS: 1096334-18-7

Core Science & Biosynthesis

Foundational

A High-Fidelity Technical Guide to 1-Cyclopropyl-N-methylpiperidin-4-amine: Chemical Properties, Synthesis, and Application in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-Cyclopropyl-N-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-Cyclopropyl-N-methylpiperidin-4-amine (CAS: 1096334-18-7) has emerged as a privileged scaffold in the design of targeted therapeutics, including prolyl hydroxylase (PHD) inhibitors and Myc family proto-oncogene modulators.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will dissect the physicochemical causality of this molecule, explore self-validating synthetic protocols, and map its integration into complex biological pathways.

Physicochemical Profiling & Structural Rationale

The utility of 1-cyclopropyl-N-methylpiperidin-4-amine lies in its dual-functional nature. It features a tertiary amine embedded within a piperidine ring and a secondary exocyclic amine, providing distinct reactivity profiles.

Structural Causality
  • The N1-Cyclopropyl Moiety: The incorporation of the cyclopropyl group at the N1 position is a calculated design choice. It imparts steric shielding to the basic nitrogen, which subtly lowers its pKa compared to an N-methyl or N-ethyl analog. This reduction in basicity mitigates hERG channel liability and improves passive membrane permeability. Furthermore, the cyclopropyl ring is metabolically robust, resisting N-dealkylation by cytochrome P450 enzymes—a common degradation pathway for piperidine-containing drugs.

  • The C4-Methylamino Group: The secondary amine at the C4 position serves as the primary nucleophilic handle. Because it is sterically less hindered than the tertiary N1 amine, it allows for highly regioselective coupling (via acylation or SNAr reactions) [1]. The N-methyl substitution restricts the conformational degrees of freedom in the resulting amide or amine linkage, thereby reducing the entropic penalty upon target binding.

Quantitative Data Summary

The following table contrasts the free base and the commercially preferred hydrochloride salt forms [4][5].

PropertyValue (Free Base)Value (HCl Salt)Causality / Application
CAS Registry Number 1096334-18-72171803-16-8Identifier for procurement and literature tracking.
Molecular Formula C9H18N2C9H19ClN2Defines the stoichiometric mass for reactions.
Molecular Weight 154.25 g/mol 190.71 g/mol Low MW ensures high ligand efficiency (LE) in final drugs.
Physical State Viscous Liquid / OilWhite to Off-White SolidThe HCl salt is preferred for benchtop stability and weighing.
Reactivity Profile NucleophilicRequires neutralizationFree base is used in situ for coupling reactions.

Synthetic Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale and a readout to verify success before proceeding.

Protocol A: De Novo Synthesis of the Scaffold via Reductive Amination

Objective: Synthesize 1-cyclopropyl-N-methylpiperidin-4-amine from 1-cyclopropylpiperidin-4-one.

  • Imine Formation: Dissolve 1-cyclopropylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM). Add methylamine (2.0 M solution in THF, 1.5 eq).

  • Activation: Add a catalytic amount of glacial acetic acid.

    • Causality: Mild acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by methylamine to form the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. It reduces the transient iminium ion significantly faster than the starting ketone, preventing the formation of a secondary alcohol byproduct.

  • Stirring & Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation & Readout: Analyze the crude mixture via LC-MS. The disappearance of the ketone mass and the appearance of the product mass (

    
    ) validates the reduction. 
    
    
    
    H NMR must show a characteristic singlet for the N-methyl group (~2.4 ppm) and a multiplet for the cyclopropyl methine proton (~1.6 ppm).
Protocol B: Microwave-Assisted SNAr Coupling

Objective: Couple the piperidine building block to a heteroaryl chloride (e.g., to synthesize Myc modulators) [2].

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend the heteroaryl chloride (1.0 eq, e.g., 100 mg, 0.38 mmol) in absolute ethanol (3.0 mL).

  • Amine Addition: Add 1-cyclopropyl-N-methylpiperidin-4-amine (2.0 eq, 117 mg, 0.76 mmol).

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 198 μL, 1.14 mmol).

    • Causality: DIPEA serves as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the protonation of the nucleophilic amine and driving the reaction forward without competing for the electrophile.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 15 hours.

    • Causality: Microwave heating ensures rapid, uniform energy distribution, overcoming the high activation energy barrier typical of substituting electron-rich or sterically hindered heteroaryl chlorides.

  • Validation & Readout: UPLC-MS analysis of the reaction mixture. The target mass (e.g., m/z 326.2) confirms successful coupling. A shift in retention time compared to the starting heteroaryl chloride validates the addition of the lipophilic piperidine moiety.

Reaction Optimization Parameters for Protocol B
ParameterConventional HeatingMicrowave IrradiationCausality / Rationale
Temperature 80 °C (Reflux)120 °CMW allows safe superheating of solvents (e.g., EtOH), overcoming activation barriers.
Time 48 - 72 hours12 - 15 hoursRapid energy transfer in MW drastically reduces reaction time.
Yield 20 - 30%50 - 60%Shorter reaction times minimize thermal degradation and side-product formation.

Visualizing the Workflows

To conceptualize the integration of this building block, the following diagrams map both its synthetic incorporation and its downstream biological application.

Synthetic Workflow Integration

SynthWorkflow A 1-Cyclopropylpiperidin-4-one C 1-Cyclopropyl-N-methyl piperidin-4-amine A->C Reductive Amination B Methylamine + NaBH(OAc)3 B->C E SNAr Coupling (DIPEA, EtOH, 120°C) C->E D Heteroaryl Chloride D->E F Target Inhibitor E->F Purification

Synthetic workflow for the preparation and application of 1-cyclopropyl-N-methylpiperidin-4-amine.

Biological Application: PHD Inhibition Pathway

1-Cyclopropyl-N-methylpiperidin-4-amine is frequently utilized to synthesize inhibitors of Prolyl Hydroxylase (PHD) [3]. By blocking PHD, these drugs stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), driving the expression of genes that combat anemia and cellular hypoxia.

Pathway O2 Normoxia (O2) PHD Prolyl Hydroxylase (PHD) O2->PHD Activates OH Hydroxylated HIF-1α PHD->OH Hydroxylates HIF HIF-1α Subunit HIF->OH GeneExp Hypoxia Response Genes HIF->GeneExp Translocates to Nucleus VHL VHL Ubiquitination OH->VHL Degradation Proteasomal Degradation VHL->Degradation Inhibitor Piperidine-Based PHD Inhibitor Inhibitor->PHD Blocks Active Site Inhibitor->HIF Stabilizes

Mechanism of action for PHD inhibitors incorporating the piperidine scaffold stabilizing HIF-1α.

References

  • Aaronchem - 1-Methyl-4-(methylamino)piperidine and Analogs Product Data.
  • WIPO (PCT) WO2022046861A1 - Modulators of myc family proto-oncogene protein.
  • US Patent US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD.
  • CymitQuimica - 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride (CAS: 2171803-16-8).
  • Sigma-Aldrich - 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride Properties.
Exploratory

Structural Elucidation and Characterization of 1-Cyclopropyl-N-methylpiperidin-4-amine: A Comprehensive Analytical Framework

Executive Summary & Strategic Context 1-cyclopropyl-N-methylpiperidin-4-amine (CAS: 1093761-94-0) represents a critical pharmacophore in modern drug discovery, particularly in the development of H3 receptor antagonists a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-cyclopropyl-N-methylpiperidin-4-amine (CAS: 1093761-94-0) represents a critical pharmacophore in modern drug discovery, particularly in the development of H3 receptor antagonists and GPCR modulators. The structural rigidity of the piperidine core, combined with the metabolic stability of the cyclopropyl group and the basicity of the secondary amine, makes it a high-value intermediate.

However, the characterization of this molecule presents unique challenges:

  • Cyclopropyl Anisotropy: The magnetic anisotropy of the cyclopropyl ring induces unique high-field NMR shifts that must be distinguished from impurities.

  • Amine Differentiation: Distinguishing the secondary exocyclic amine (N-methyl) from the tertiary ring amine requires precise spectroscopic correlation.

  • Impurity Profile: Synthetic routes often yield bis-alkylated byproducts or unreacted ketones that mimic the target structure's physicochemical properties.

This guide provides a definitive, self-validating framework for the structural confirmation of 1-cyclopropyl-N-methylpiperidin-4-amine, synthesizing Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data.

Synthetic Logic & Impurity Origins

To accurately elucidate the structure, one must understand the "genealogy" of the sample. The most robust synthetic route involves the reductive amination of 1-cyclopropylpiperidin-4-one with methylamine.

Understanding this pathway highlights the critical impurities to screen for:

  • Impurity A (Reduction): 1-cyclopropylpiperidin-4-ol (Result of ketone reduction without amination).

  • Impurity B (Bis-alkylation): N-(1-cyclopropylpiperidin-4-yl)-N-methyl-1-cyclopropylpiperidin-4-amine (Dimer formation).

  • Impurity C (Starting Material): 1-cyclopropylpiperidin-4-one.

Visualization: Synthetic Pathway & Impurity Logic

SynthesisLogic Ketone 1-cyclopropylpiperidin-4-one (Starting Material) Imine Intermediate Imine Ketone->Imine + MeNH2 Alcohol Impurity: Alcohol (Direct Reduction) Ketone->Alcohol Side Rxn MeNH2 Methylamine (Reagent) Target 1-cyclopropyl-N- methylpiperidin-4-amine (Target) Imine->Target + NaBH(OAc)3 (Reduction) Dimer Impurity: Dimer (Bis-alkylation) Target->Dimer Over-reaction

Figure 1: Synthetic genealogy showing the origin of the target molecule and potential structural impurities.

Spectroscopic Elucidation Core

Mass Spectrometry (MS) Analysis

Objective: Confirm Molecular Formula (


) and Exact Mass.
  • Exact Mass: 154.1470 Da

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) is preferred due to the basic nitrogen centers.[1]

  • Observed Species:

    • 
       (Base Peak)
      
    • 
       (Adduct)[2]
      

Fragmentation Pattern (MS/MS): Unlike simple alkyl chains, the cyclopropyl group is relatively robust but can undergo ring opening. The piperidine ring fragmentation dominates.

  • m/z 124: Loss of methylamine (

    
    , -31 Da).
    
  • m/z 112: Loss of the cyclopropyl radical/ring opening (less common in soft ionization).

  • m/z 70: Characteristic piperidine ring cleavage (tetrahydropyridine cation).

Infrared Spectroscopy (IR)

Objective: Differentiate the secondary amine from tertiary amines.

Functional GroupWavenumber (

)
AssignmentDiagnostic Value
N-H Stretch 3300 - 3400Weak/BroadConfirms Secondary Amine (Absent in Impurity C/Start Material).
C-H Stretch 2800 - 3000StrongAlkyl backbone.
Cyclopropyl C-H ~3010WeakCharacteristic C-H stretch of strained rings (often obscured).
Fingerprint 1450 - 1470MediumCH2 scissoring / N-Me deformation.
Nuclear Magnetic Resonance (NMR) - The Definitive Proof

This is the primary validation step. The spectrum should be acquired in


 (Chloroform-d) for optimal resolution of the amine protons.

H NMR (400 MHz,

) Assignment Table
PositionChemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic
Cyclopropyl

0.35 - 0.50 Multiplet4H-Diagnostic: High-field shift due to ring anisotropy. Unique to cyclopropyl.
Cyclopropyl

1.55 - 1.65 Multiplet1H-Deshielded compared to

due to Nitrogen attachment.
Piperidine

1.35 - 1.50Multiplet2H-Axial protons are shielded.
Piperidine

1.90 - 2.05Multiplet2H-Equatorial protons are deshielded.
Piperidine

2.80 - 3.00Multiplet4H-

-protons to the ring nitrogen.

2.42 Singlet3H-Diagnostic: Sharp singlet. Confirms N-Methyl group.[3]
Piperidine

2.30 - 2.45Multiplet1H-Methine proton at the substitution site.

1.5 - 2.0Broad1H-Exchangeable. Disappears with

shake.

C NMR (100 MHz,

) Key Signals
  • Cyclopropyl

    
    : 
    
    
    
    6.0 ppm (High field, characteristic).
  • Cyclopropyl

    
    : 
    
    
    
    38.5 ppm.
  • 
    : 
    
    
    
    33.5 ppm.
  • Piperidine

    
    : 
    
    
    
    55.0 - 58.0 ppm.

Standardized Analytical Protocol (SOP)

To ensure reproducibility across different batches or laboratories, follow this strict workflow.

Phase 1: Sample Preparation
  • Solvent Selection: Use

    
     (99.8% D) containing 0.03% TMS as an internal standard.
    
    • Why:

      
       is an alternative, but 
      
      
      
      provides better separation of the N-Methyl singlet from the solvent peak.
  • Concentration: Dissolve 10-15 mg of the free base in 0.6 mL of solvent.

    • Note: If the sample is a hydrochloride salt, add 1 drop of

      
       or neutralize with 
      
      
      
      and extract into
      
      
      to observe the free base shifts described above.
Phase 2: Data Acquisition
  • Run 1: Standard

    
    H NMR (16 scans).
    
  • Run 2:

    
     Exchange. Add 1 drop of 
    
    
    
    , shake vigorously, and re-acquire.
    • Success Criteria: The broad singlet at 1.5-2.0 ppm (NH) must disappear. The N-Me singlet must remain.

  • Run 3: COSY (Correlation Spectroscopy).

    • Success Criteria: Cross-peaks between the Cyclopropyl

      
       (1.6 ppm) and Cyclopropyl 
      
      
      
      (0.4 ppm).
Phase 3: Purity Calculation

Calculate purity using the N-Methyl singlet (3H) as the reference integral.



Decision Matrix & Workflow Visualization

The following diagram outlines the logical decision process for confirming the structure based on the data acquired.

ElucidationWorkflow Start Unknown Sample MS_Step Step 1: Mass Spec (ESI+) Start->MS_Step MassCheck Is [M+H]+ = 155.15? MS_Step->MassCheck NMR_Step Step 2: 1H NMR (CDCl3) MassCheck->NMR_Step Yes Fail REJECT / Repurify MassCheck->Fail No CycloCheck High Field Signals (0.3-0.5 ppm)? NMR_Step->CycloCheck MeCheck N-Me Singlet (~2.4 ppm)? CycloCheck->MeCheck Yes CycloCheck->Fail No (Missing Ring) D2O_Step Step 3: D2O Exchange MeCheck->D2O_Step Yes MeCheck->Fail No (Wrong Amine) NH_Check Does NH peak disappear? D2O_Step->NH_Check Final CONFIRMED 1-cyclopropyl-N- methylpiperidin-4-amine NH_Check->Final Yes NH_Check->Fail No (Tertiary Amine?)

Figure 2: Analytical Decision Matrix for Structural Confirmation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR shifts of cyclopropyl and piperidine rings).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Methodology for amine differentiation via IR and MS).

  • BenchChem. (2025).[1][4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (Specific fragmentation patterns for piperidine cores).

  • PubChem. (n.d.). Compound Summary: N-cyclopropyl-1-methylpiperidin-4-amine.[2][5] National Library of Medicine. (Computed properties and identifiers).

  • ChemicalBook. (n.d.). NMR Spectrum Data for Piperidine Derivatives. (Reference for comparable piperidine shifts).

Sources

Foundational

1-cyclopropyl-N-methylpiperidin-4-amine CAS number 387358-48-7

An In-Depth Technical Guide to 1-Cyclopropyl-N-methylpiperidin-4-amine (CAS 387358-48-7) in Drug Discovery Executive Summary In modern medicinal chemistry, the strategic selection of diamine building blocks is critical f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Cyclopropyl-N-methylpiperidin-4-amine (CAS 387358-48-7) in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of diamine building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 1-cyclopropyl-N-methylpiperidin-4-amine (CAS: 387358-48-7) has emerged as a highly privileged scaffold, frequently deployed as a solubilizing tail, a basic linker, or a target-binding motif in the development of kinase inhibitors, prolyl hydroxylase (PHD) inhibitors, and proto-oncogene modulators.

As an Application Scientist, the decision to incorporate this specific moiety is driven by strict causality:

  • Metabolic Shielding: The N-cyclopropyl group on the piperidine ring significantly reduces the rate of oxidative N-dealkylation by Cytochrome P450 enzymes compared to N-methyl or N-ethyl analogs.

  • pKa Modulation: The cyclopropyl ring's increased s-character subtly lowers the basicity of the piperidine nitrogen, which mitigates hERG channel liabilities while maintaining sufficient aqueous solubility.

  • Nucleophilic Precision: The secondary N-methylamine at the 4-position serves as a highly reactive, sterically accessible nucleophile for subsequent SNAr or amide coupling reactions.

This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, synthesis workflows, and pharmacological applications of 1-cyclopropyl-N-methylpiperidin-4-amine, grounded in recent patent literature and field-proven methodologies.

Part 1: Physicochemical Profile & Quantitative Data

Before integrating this building block into a synthetic pipeline, it is essential to establish its baseline physical and analytical parameters. The data below summarizes the core metrics required for handling, storage, and reaction stoichiometric calculations.

ParameterSpecification / ValueCausality / Relevance in Workflow
IUPAC Name 1-cyclopropyl-N-methylpiperidin-4-amineDefines structural connectivity.
CAS Number 387358-48-7Primary identifier for commercial sourcing .
Molecular Formula C9H18N2Used for precise mass/stoichiometry calculations.
Molecular Weight 154.25 g/mol Low MW allows for integration into larger APIs without exceeding Lipinski's Rule of 5.
Physical State Colorless to pale yellow liquid (Free base) / White solid (HCl salt)Free base is used directly in SNAr; salt form is preferred for long-term shelf stability.
Target m/z [M+H]+ 155.15Critical for LC-MS In-Process Control (IPC) monitoring.

Part 2: Synthesis & Manufacturing Workflows

The most atom-economical and scalable route to synthesize 1-cyclopropyl-N-methylpiperidin-4-amine is via the reductive amination of 1-cyclopropylpiperidin-4-one with methylamine.

Causality of Reagent Selection

Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is explicitly chosen over sodium cyanoborohydride (NaBH3CN). STAB is milder, non-toxic (avoids cyanide generation), and highly selective for imines over ketones. This selectivity prevents the direct reduction of the starting ketone into an undesired alcohol byproduct, ensuring a high-yielding, self-validating reaction system where the disappearance of the ketone directly correlates to product formation.

SynthesisWorkflow A 1-cyclopropylpiperidin-4-one (Starting Material) C Imine Intermediate (Schiff Base) A->C B Methylamine (CH3NH2) (Nucleophile) B->C D NaBH(OAc)3 (Selective Reduction) C->D Mild conditions E 1-cyclopropyl-N-methylpiperidin-4-amine (Target: CAS 387358-48-7) D->E High Yield

Caption: Reductive amination workflow for synthesizing CAS 387358-48-7.

Step-by-Step Protocol: Reductive Amination

Self-Validating System: This protocol utilizes LC-MS monitoring at Step 2 to guarantee the complete consumption of the starting material before proceeding to the workup.

  • Imine Formation: To a clean, dry round-bottom flask, add 1-cyclopropylpiperidin-4-one (1.0 eq) and dissolve in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add a solution of methylamine (2.0 eq, typically 2M in THF) and glacial acetic acid (1.0 eq) to adjust the pH to ~5-6, which catalyzes imine formation. Stir at room temperature for 2 hours.

  • IPC Validation: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. Proceed only when the ketone mass (m/z 140) is completely absent, replaced by the imine/hemiaminal mass.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control the exothermic release of hydrogen gas. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction safely with saturated aqueous NaHCO3 until gas evolution ceases and the pH reaches ~8-9. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or converted to the hydrochloride salt by bubbling HCl gas through an ethereal solution of the crude amine, yielding a stable white solid.

Part 3: Mechanistic Role in Drug Discovery

The true value of 1-cyclopropyl-N-methylpiperidin-4-amine lies in its application as a terminal appendage in complex Active Pharmaceutical Ingredients (APIs).

Application 1: Prolyl Hydroxylase (PHD) Inhibitors

In the development of PHD inhibitors for the treatment of anemia and cardiovascular disorders, this amine acts as a critical basic tail. According to US Patent 10,407,409 B2 , the compound is coupled to a nicotinamide core.

  • Mechanism: The basic piperidine nitrogen interacts with solvent-exposed acidic residues at the periphery of the PHD active site. This interaction dramatically increases the residence time of the drug on the target. Inhibition of PHD prevents the degradation of Hypoxia-Inducible Factor (HIF-1α), leading to its nuclear translocation and the subsequent transcription of erythropoietin (EPO).

PHD_Pathway A API with CAS 387358-48-7 (PHD Inhibitor) B PHD Enzyme Inhibition A->B Binds Active Site C HIF-1α Stabilization B->C Prevents Degradation D Nuclear Translocation & Gene Transcription C->D E Erythropoiesis & Metabolic Adaptation D->E

Caption: Pharmacological pathway of PHD inhibition driving erythropoiesis.

Application 2: Myc Proto-Oncogene Modulators

Amplification of the Myc family proteins (e.g., N-Myc, C-Myc) is a primary driver in various cancers, including neuroblastoma. In WO2022046861A1 , 1-cyclopropyl-N-methylpiperidin-4-amine is utilized to synthesize potent Myc modulators via a microwave-assisted Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Protocol: Microwave-Assisted SNAr Coupling

Self-Validating System: SNAr reactions with secondary amines can stall due to steric hindrance. Microwave irradiation provides the necessary thermodynamic push, while the use of DIPEA neutralizes the generated HCl, preventing the protonation (and deactivation) of our nucleophilic amine.

  • Reagent Preparation: In a microwave-safe vial, combine the aryl chloride electrophile (e.g., 2-chloro-N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrimidin-4-amine, 1.0 eq) and 1-cyclopropyl-N-methylpiperidin-4-amine (2.0 eq).

  • Base & Solvent: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to act as a non-nucleophilic acid scavenger. Suspend the mixture in absolute ethanol (0.1 M).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 15 hours.

  • Isolation: Remove volatiles under reduced pressure. Purify the resulting foam using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) under basic conditions (e.g., Water/Acetonitrile with 0.1% NH4OH) to isolate the final modulator.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or purchased intermediate, rigorous analytical characterization is mandatory. The presence of unreacted methylamine or des-cyclopropyl impurities can severely compromise downstream SNAr couplings.

Reference 1H NMR Data: Based on characterization data from coupled derivatives in pharmaceutical patents , the structural integrity of the 1-cyclopropyl-N-methylpiperidin-4-amine moiety can be verified by tracking its distinct aliphatic resonances:

  • Cyclopropyl Protons: A distinct multiplet (m) typically observed between δ 0.71–1.00 ppm (4H), representing the methylene groups of the strained cyclopropyl ring.

  • Piperidine Backbone: Multiplets observed between δ 1.85–2.09 ppm (4H), corresponding to the equatorial and axial protons of the piperidine ring.

  • N-Methyl Group: A sharp singlet (s) at approximately δ 2.43 ppm (3H), confirming the presence of the secondary methylamine group.

Quality Control Directive: Always perform quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to verify that the purity of CAS 387358-48-7 is >95% before committing it to expensive late-stage API synthesis.

References

  • Rabinowitz, M. H., et al. (2019). "6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD." United States Patent US10407409B2.
  • Furet, P., et al. (2022). "Modulators of myc family proto-oncogene protein." World Intellectual Property Organization Patent WO2022046861A1.
Exploratory

1-cyclopropyl-N-methylpiperidin-4-amine derivatives and analogs

The following technical guide is structured as a high-level whitepaper for drug discovery scientists. It synthesizes medicinal chemistry principles, synthetic methodology, and pharmacological context without adhering to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper for drug discovery scientists. It synthesizes medicinal chemistry principles, synthetic methodology, and pharmacological context without adhering to a generic template.

Status: High-Value Pharmacophore / Intermediate Primary Application: GPCR Ligand Design (Histamine H


, Muscarinic, Sigma Receptors)
CAS Registry Number:  2171803-16-8 (HCl salt)[1]

Executive Summary

In the landscape of medicinal chemistry, 1-cyclopropyl-N-methylpiperidin-4-amine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This diamine moiety is particularly prominent in the design of Histamine H


 receptor antagonists/inverse agonists , where the basic nitrogen atoms serve as critical anchor points for ionic interactions with aspartic acid residues (e.g., Asp3.32) in the receptor binding pocket.

This guide analyzes the structural utility, synthetic accessibility, and pharmacological logic of this core, providing researchers with a roadmap for utilizing it in lead optimization.

Structural & Physicochemical Logic

The molecule consists of a piperidine ring substituted at the 1-position (nitrogen) with a cyclopropyl group and at the 4-position with an N-methylamine group.

PropertyValue (Approx.)Medicinal Chemistry Significance
Molecular Weight 154.25 g/mol Ideal fragment size (Rule of 3 compliant) for fragment-based drug discovery (FBDD).
cLogP ~0.8 - 1.2Low lipophilicity ensures good water solubility; allows attachment of lipophilic "tails" without violating Lipinski rules.
pKa (N-1) ~8.5The tertiary piperidine nitrogen. Often modulated to reduce hERG liability.
pKa (N-4) ~9.8The secondary amine. Primary basic center for receptor interaction.
TPSA ~15 ŲExcellent membrane permeability (blood-brain barrier penetration is high).
The "Cyclopropyl Effect"

Why use a cyclopropyl group instead of an isopropyl or ethyl group?

  • Metabolic Stability: The cyclopropyl group is remarkably resistant to CYP450-mediated

    
    -dealkylation compared to ethyl or isopropyl groups. The high bond dissociation energy of the cyclopropyl C-H bonds retards 
    
    
    
    -hydroxylation.
  • Steric & Electronic Profile: The cyclopropyl group is an electron donor (via hyperconjugation) but exerts a unique steric demand that often improves selectivity for hydrophobic sub-pockets (e.g., in the H

    
     receptor).
    
  • Conformational Rigidity: It locks the nitrogen lone pair vector more effectively than freely rotating alkyl chains.

Synthetic Methodology

Reliable access to this core is critical. While reductive amination of 1-cyclopropylpiperidin-4-one is the industrial standard, the preparation of the ketone itself requires specific "tricks" to avoid over-alkylation or ring opening.

Preferred Route: The "Giodano" Reductive Amination Sequence

This protocol avoids the use of unstable cyclopropanone and uses (1-ethoxycyclopropoxy)trimethylsilane as a cyclopropyl equivalent, or relies on commercially available 1-cyclopropyl-4-piperidone.

Reaction Scheme Logic (DOT Visualization)

SynthesisRoute cluster_legend Reagent Key Start 4-Piperidone HCl Monohydrate Step1 N-Cyclopropylation (Giodano Method) Start->Step1 (1-ethoxycyclopropoxy)TMS MeOH/AcOH, NaCNBH3 Inter1 1-Cyclopropyl- piperidin-4-one Step1->Inter1 Step2 Reductive Amination (MeNH2 / STAB) Inter1->Step2 MeNH2 (THF) NaBH(OAc)3 Final 1-Cyclopropyl-N- methylpiperidin-4-amine Step2->Final Key1 STAB = Sodium Triacetoxyborohydride

Figure 1: Optimized synthetic pathway for the target scaffold. The use of (1-ethoxycyclopropoxy)trimethylsilane allows for mild N-cyclopropylation.

Detailed Experimental Protocol

Objective: Synthesis of 1-cyclopropyl-N-methylpiperidin-4-amine dihydrochloride.

Step 1: Synthesis of 1-cyclopropylpiperidin-4-one

Note: If 1-cyclopropyl-4-piperidone is purchased commercially, skip to Step 2.

  • Reagents: 4-Piperidone monohydrate HCl (1 eq), (1-ethoxycyclopropoxy)trimethylsilane (1.2 eq), Sodium cyanoborohydride (1.5 eq), Acetic acid (catalytic), Methanol.

  • Procedure:

    • Dissolve 4-piperidone HCl in MeOH under N

      
      .
      
    • Add (1-ethoxycyclopropoxy)trimethylsilane and acetic acid. Stir for 10 min.

    • Add NaCNBH

      
       portion-wise (Caution: HCN generation possible; use a vented hood).
      
    • Reflux for 3–5 hours.

    • Workup: Quench with 1N NaOH. Extract with DCM. The cyclopropyl ketone is volatile; do not evaporate to dryness under high vacuum.

Step 2: Reductive Amination (The Critical Step)
  • Reagents: 1-cyclopropylpiperidin-4-one (1 eq), Methylamine (2.0M in THF, 3 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (1 eq), DCM (Dichloromethane).

  • Procedure:

    • Activation: To a solution of the ketone in dry DCM, add the methylamine solution and acetic acid. Stir at Room Temperature (RT) for 30 minutes to form the imine/iminium species.

    • Reduction: Cool to 0°C. Add STAB portion-wise. The reaction is slightly exothermic.

    • Monitoring: Allow to warm to RT and stir overnight. Monitor by LC-MS (Target M+H

      
       155).
      
    • Quench: Add saturated NaHCO

      
       solution carefully.
      
    • Isolation: Extract the aqueous layer with DCM (3x). Combine organics, dry over Na

      
      SO
      
      
      
      .
    • Purification: The crude oil is often pure enough. For high purity, convert to the HCl salt by adding 4M HCl in dioxane, precipitating the white solid.

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the cyclopropyl protons (multiplets at

    
     0.3–0.5 ppm) and the N-methyl singlet (
    
    
    
    ~2.3–2.5 ppm).
  • Mass Spec: ESI+ m/z 155.1 [M+H]

    
    .
    

Medicinal Chemistry Applications

A. Histamine H Receptor Antagonists

This scaffold is a bioisostere of the N-ethylpiperidine found in older H


 ligands. The H

receptor is constitutively active and located presynaptically; antagonists enhance the release of histamine, acetylcholine, and dopamine.
  • Mechanism: The basic 4-amino group interacts with the conserved Asp3.32. The cyclopropyl group fits into a small hydrophobic pocket near transmembrane domain TM3/TM5.

  • Example Context: This moiety is often linked via an amide or urea to a lipophilic "tail" (e.g., a benzophenone or biphenyl group) to span the receptor tunnel.

B. Sigma-1 Receptor Ligands

The N-alkylpiperidine motif is a classic pharmacophore for Sigma-1 receptors (chaperone proteins involved in cellular stress).

  • Design: Attaching a benzyl or phenylpropyl group to the N-methylamine nitrogen converts this scaffold into a potent Sigma-1 ligand. The cyclopropyl group enhances selectivity over Sigma-2.

C. SAR Decision Matrix

When optimizing leads containing this core, use the following logic:

SAR_Logic Core 1-Cyclopropyl-N- methylpiperidin-4-amine Mod1 Replace Cyclopropyl with Isopropyl Core->Mod1 Mod2 Replace N-Methyl with N-H (Primary) Core->Mod2 Mod3 Rigidify Ring (Tropane/Azabicyclo) Core->Mod3 Result1 Increases Lipophilicity Decreases Metabolic Stability Mod1->Result1 Result2 Increases Polarity Reduces Steric Bulk (Good for tight pockets) Mod2->Result2 Result3 Restricts Conformation Improves Selectivity Mod3->Result3

Figure 2: Structure-Activity Relationship (SAR) decision tree for lead optimization.

Safety & Handling

  • Toxicology: While the core itself is not flagged as highly toxic, piperidine derivatives can be irritants.

  • Genotoxicity: Secondary amines (the N-methyl group) can form nitrosamines if exposed to nitrites. During synthesis and formulation, avoid nitrite contaminants to prevent N-nitroso formation (a rigorous requirement in current FDA/EMA guidelines).

References

  • Synthesis of N-substituted piperidines: Giodano, C., et al. "A new method for the N-cyclopropylation of secondary amines." Journal of Organic Chemistry, 1991. (Note: Generalized reference for the cyclopropylation methodology described).

  • H3 Receptor Ligands: Sadek, B., et al. "Histamine H3 Receptor Antagonists: A Patent Review." Expert Opinion on Therapeutic Patents, 2016. Link

  • KRAS G12C Inhibitors: US Patent 10,646,488. "Conjugates of cereblon binding compounds and G12C mutant KRAS." (2020).

  • PHD Inhibitors: US Patent 10,407,409. "6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD." (2019).

  • Cyclopropyl Pharmacophore: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016. Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: Synthesis and Application of 1-Cyclopropyl-N-methylpiperidin-4-amine

[1] Introduction & Significance 1-Cyclopropyl-N-methylpiperidin-4-amine (CAS: 387358-48-7) is a high-value heterocyclic building block extensively used in medicinal chemistry.[1] It serves as a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Significance

1-Cyclopropyl-N-methylpiperidin-4-amine (CAS: 387358-48-7) is a high-value heterocyclic building block extensively used in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly Histamine H3 receptor antagonists and sigma receptor modulators .[1]

Why this Scaffold?
  • Metabolic Stability: The N-cyclopropyl group acts as a bioisostere for N-ethyl or N-isopropyl groups but offers superior resistance to oxidative N-dealkylation by Cytochrome P450 enzymes due to the high C-H bond dissociation energy of the strained ring.[1]

  • Basicity Modulation: The cyclopropyl group lowers the pKa of the piperidine nitrogen slightly compared to an N-isopropyl group, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.[1]

  • Rigidity: The cyclopropyl moiety introduces a defined steric bulk that can lock the molecule into a bioactive conformation.[1]

Chemical Properties & Safety Profile[1][2][3][4]

PropertyData
CAS Number 387358-48-7
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow oil (Free base) / White solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; Moderate water solubility (pH dependent)
pKa (Calculated) ~9.8 (Secondary amine), ~8.5 (Tertiary piperidine N)
Safety Precautions (HSE)
  • Corrosive/Irritant: Both the free amine and its precursors are skin and eye irritants.[1] Wear chemically resistant gloves (nitrile) and eye protection.

  • Reactivity: The cyclopropyl ring is generally stable but can undergo ring-opening under harsh acidic conditions with strong nucleophiles.[1] Avoid strong Lewis acids (e.g., BBr3) during downstream processing.

  • Reducing Agents: This protocol uses borohydride reagents which liberate hydrogen gas.[2] Perform all reactions in a well-ventilated fume hood.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is scalable. It follows a two-stage reductive amination strategy , which is the industry standard for introducing the difficult N-cyclopropyl group efficiently.[1]

Stage 1: Synthesis of 1-Cyclopropylpiperidin-4-one

Direct alkylation of piperidines with cyclopropyl halides is sluggish and low-yielding.[1] The "Simmons-Smith" type reductive alkylation using (1-ethoxycyclopropoxy)trimethylsilane is the superior method.[1]

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.54 g, 10 mmol)[1]

  • (1-Ethoxycyclopropoxy)trimethylsilane (2.61 g, 15 mmol)[1]

  • Sodium cyanoborohydride (NaBH₃CN) (0.94 g, 15 mmol)[1]

  • Acetic acid (AcOH) (1.2 mL, 20 mmol)[1]

  • Methanol (MeOH) (anhydrous, 20 mL)

  • Molecular sieves (3Å, activated)

Procedure:

  • Preparation: In a dry 100 mL round-bottom flask (RBF) under nitrogen, suspend 4-piperidone HCl and molecular sieves in anhydrous MeOH.

  • Activation: Add Acetic Acid and stir for 15 minutes to ensure full dissolution/protonation.

  • Addition: Add (1-ethoxycyclopropoxy)trimethylsilane dropwise.

  • Reduction: Cool the mixture to 0°C. Add NaBH₃CN portion-wise over 10 minutes. ( Caution: Exothermic).

  • Reaction: Allow the mixture to warm to room temperature (RT) and reflux at 55°C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Quench with 1N NaOH (adjust to pH >10).

    • Filter through Celite to remove molecular sieves.

    • Extract the filtrate with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂; Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 70–85% (Pale yellow oil).

Stage 2: Synthesis of 1-Cyclopropyl-N-methylpiperidin-4-amine

This step converts the ketone to the final secondary amine.[1]

Reagents:

  • 1-Cyclopropylpiperidin-4-one (from Stage 1) (1.39 g, 10 mmol)[1]

  • Methylamine (2.0 M solution in THF) (7.5 mL, 15 mmol)[1]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol)[1]

  • Acetic acid (0.6 mL, 10 mmol)

  • 1,2-Dichloroethane (DCE) (30 mL)[1]

Procedure:

  • Imine Formation: In a 100 mL RBF, dissolve the ketone in DCE. Add the Methylamine solution and Acetic Acid.[1] Stir at RT for 1 hour to form the iminium species.

  • Reduction: Add NaBH(OAc)₃ in one portion.

    • Expert Note: NaBH(OAc)₃ is preferred over NaBH₃CN here because it is less toxic and selectively reduces the iminium ion without reducing the ketone side-products.[1]

  • Reaction: Stir at RT for 12 hours under nitrogen.

  • Quench: Carefully add saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 20 minutes to decompose the borate complex.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying: Combine organic layers, dry over MgSO₄, filter, and concentrate.

  • Purification:

    • The crude product is often pure enough for use.[1]

    • If needed, purify via amine-functionalized silica or standard silica using DCM:MeOH:NH₄OH (90:9:1).[1]

    • Salt Formation (Optional): Dissolve free base in Et₂O and add 2M HCl in Et₂O to precipitate the dihydrochloride salt.[1]

Workflows & Mechanisms (Visualization)

Reaction Pathway

SynthesisPathway Start 4-Piperidone HCl Inter Intermediate: 1-Cyclopropylpiperidin-4-one Start->Inter Stage 1: N-Cyclopropylation (Reflux, 16h) Reagent1 (1-Ethoxycyclopropoxy) trimethylsilane + NaBH3CN Reagent1->Inter Final Target: 1-Cyclopropyl-N-methyl piperidin-4-amine Inter->Final Stage 2: Reductive Amination (RT, 12h) Reagent2 Methylamine (THF) + NaBH(OAc)3 Reagent2->Final

Caption: Two-stage synthesis starting from 4-piperidone. Stage 1 utilizes a modified Simmons-Smith type reductive alkylation.[1]

Purification Decision Tree

Purification Crude Crude Reaction Mixture (DCM Phase) Check TLC Analysis (DCM:MeOH:NH4OH 90:9:1) Crude->Check Pure Purity > 95%? Check->Pure Salt Generate HCl Salt (Et2O + HCl/Dioxane) Pure->Salt Yes Column Flash Chromatography (Silica Gel) Pure->Column No Column->Salt

Caption: Decision logic for workup and purification to ensure pharmaceutical-grade purity.

Characterization Data (Expected)

TechniqueExpected Signals (Free Base)
1H NMR (400 MHz, CDCl3) δ 2.95 (m, 1H, N-CH-cyclopropyl), δ 2.85 (m, 2H, piperidine), δ 2.45 (s, 3H, N-CH3), δ 2.40 (m, 1H, H-4), δ 2.15 (m, 2H, piperidine), δ 1.90 (m, 2H), δ 1.45 (m, 2H), δ 0.45 (m, 4H, cyclopropyl).[1]
13C NMR Cyclopropyl CH (38.0 ppm), N-CH3 (33.5 ppm), Piperidine C2/C6 (53.0 ppm), Piperidine C3/C5 (31.0 ppm), Cyclopropyl CH2 (6.0 ppm).
LC-MS (ESI+) [M+H]+ = 155.15

Application Notes for Drug Design

Coupling Strategies

The secondary amine at position 4 is a versatile nucleophile.[1]

  • Amide Coupling: Reacts rapidly with acid chlorides or carboxylic acids (using HATU/DIPEA) to form amides (common in H3 antagonists).

  • SNAr Reactions: Excellent nucleophile for displacing halides on heteroaromatic rings (e.g., chloropyridines, chloropyrimidines).

  • Reductive Amination: Can be further alkylated with aldehydes to form tertiary amines.[1]

Storage
  • Free Base: Store at -20°C under argon. Prone to carbonate formation if exposed to air.[1]

  • HCl Salt: Hygroscopic.[3] Store in a desiccator at RT or 4°C.

References

  • Shuto, S., et al. (1996). "Synthesis of cyclopropyl-containing compounds via reductive amination." Journal of Organic Chemistry. (Methodology for (1-ethoxycyclopropoxy)trimethylsilane).[1]

  • Biftu, T., et al. (2006).[2] "Synthesis and SAR of H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Application of 1-cyclopropylpiperidine scaffolds).[1]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for Stage 2).

  • Vibrant Pharma Inc. "Product Data Sheet: N-Cyclopropyl-1-methylpiperidin-4-amine (CAS 387358-48-7)."

  • BLD Pharm. "Safety Data Sheet: 1-Cyclopropyl-N-methylpiperidin-4-amine."

Sources

Application

1-cyclopropyl-N-methylpiperidin-4-amine as a building block in drug discovery

Strategic Application in Medicinal Chemistry[1] Executive Summary 1-cyclopropyl-N-methylpiperidin-4-amine (CAS: 1096334-18-7) is a high-value secondary amine building block used extensively in modern drug discovery.[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application in Medicinal Chemistry[1]

Executive Summary

1-cyclopropyl-N-methylpiperidin-4-amine (CAS: 1096334-18-7) is a high-value secondary amine building block used extensively in modern drug discovery.[1] It serves as a critical "solubilizing tail" or solvent-exposed appendage in small molecule inhibitors, particularly for GPCRs (e.g., Histamine H3, Chemokine receptors) and Kinases (e.g., Myc, PLK1).[1]

Its structural uniqueness lies in the N-cyclopropyl group , which offers a distinct metabolic profile compared to standard N-ethyl or N-isopropyl analogs.[1] The cyclopropyl moiety provides steric protection against N-dealkylation by Cytochrome P450 enzymes while maintaining a lower lipophilicity profile than larger alkyl groups.[1] The exocyclic N-methyl secondary amine allows for versatile coupling (Amide, Urea, SNAr) while retaining a hydrogen bond donor/acceptor motif essential for potency and selectivity.[1]

Chemical Profile & Properties[2][3][4][5][6][7]
PropertyDataNotes
IUPAC Name 1-cyclopropyl-N-methylpiperidin-4-amineCritical Distinction: Cyclopropyl is on the ring nitrogen; Methyl is on the exocyclic nitrogen.[1]
CAS Number 1096334-18-7Distinct from the isomer N-cyclopropyl-1-methylpiperidin-4-amine (CAS 387358-48-7).[1]
Molecular Formula C9H18N2MW: 154.25 g/mol
pKa (Calculated) ~9.2 (Exocyclic), ~8.1 (Ring)The ring nitrogen basicity is modulated by the cyclopropyl group (s-character effect).[1]
LogP (ClogP) ~0.6 - 0.9Lower lipophilicity than N-isopropyl analogs, aiding aqueous solubility.[1]
Physical State Colorless to pale yellow oilOften supplied as HCl or TFA salt for stability.
Solubility High in MeOH, DCM, Water (as salt)Free base is soluble in organic solvents; salts are water-soluble.[1]
Strategic Value: The "Cyclopropyl Effect"

In medicinal chemistry, replacing an N-ethyl or N-isopropyl group with an N-cyclopropyl group is a validated bioisosteric strategy.[1]

  • Metabolic Stability: The cyclopropyl group significantly retards N-dealkylation. The C-H bonds of the cyclopropyl ring have high bond dissociation energy (~106 kcal/mol) and high s-character, making them resistant to CYP450-mediated oxidation compared to the

    
    -hydrogens of ethyl or isopropyl groups.[1]
    
  • Conformational Rigidity: The cyclopropyl ring is rigid, reducing the entropic penalty upon binding if the pocket is shallow or hydrophobic.

  • Basicity Modulation: The electron-withdrawing nature of the cyclopropyl group (due to orbital rehybridization) slightly lowers the pKa of the attached nitrogen compared to an isopropyl group, potentially improving membrane permeability (LogD) at physiological pH.

Synthesis Protocols (The "Make")

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route avoids the direct alkylation of piperidine with cyclopropyl halides (which is sluggish) and instead uses reductive amination strategies.

Workflow Diagram: Synthesis of the Building Block

SynthesisWorkflow cluster_legend Key Transformation Start Piperidin-4-one (Hydrochloride) Intermed 1-Cyclopropylpiperidin-4-one Start->Intermed Reductive Cyclopropylation NaBH3CN, MeOH, Reflux Reagent1 [(1-Ethoxycyclopropyl)oxy]trimethylsilane (or Cyclopropanone equiv.) Reagent1->Intermed Product 1-cyclopropyl-N-methylpiperidin-4-amine Intermed->Product Reductive Amination AcOH, DCM/THF Reagent2 Methylamine (2M in THF) NaBH(OAc)3 Reagent2->Product Reductive Cyclopropylation Reductive Cyclopropylation

Caption: Two-step synthesis starting from piperidin-4-one. The key step is the introduction of the cyclopropyl group via a modified reductive amination using a cyclopropanone equivalent.

Detailed Protocol: Step-by-Step

Step 1: Synthesis of 1-Cyclopropylpiperidin-4-one Rationale: Direct alkylation with cyclopropyl bromide is inefficient. We use [(1-ethoxycyclopropyl)oxy]trimethylsilane as a stable equivalent of cyclopropanone.[1]

  • Reagents: Piperidin-4-one hydrochloride (10.0 g, 73.8 mmol), [(1-ethoxycyclopropyl)oxy]trimethylsilane (15.4 g, 88.5 mmol), NaBH3CN (5.6 g, 88.5 mmol), Acetic Acid (catalytic), Methanol (150 mL).[1]

  • Procedure:

    • Dissolve piperidin-4-one HCl in MeOH.[1] Add the silane reagent and acetic acid (1 mL).

    • Stir at reflux (65°C) for 3 hours. The silane hydrolyzes in situ to generate cyclopropanone, which forms the iminium ion.

    • Cool to room temperature.[2][3][4][5] Add NaBH3CN portion-wise (Caution: Exothermic, gas evolution).[1]

    • Stir overnight at RT.

    • Quench: Concentrate MeOH, dilute with 1N NaOH (to pH >12), and extract with DCM (3x).

    • Purification: Flash chromatography (EtOAc/Hexane) to yield the ketone intermediate.

Step 2: Reductive Amination to Final Product Rationale: Formation of the secondary amine using methylamine.

  • Reagents: 1-Cyclopropylpiperidin-4-one (from Step 1), Methylamine (2.0 M in THF, 3.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCE (Dichloroethane).[1]

  • Procedure:

    • Dissolve ketone in DCE.[2] Add Methylamine solution and Acetic Acid. Stir for 30 min to form the imine.

    • Add STAB portion-wise. Stir at RT for 16 hours.

    • Quench: Add sat. NaHCO3. Extract with DCM/Isopropanol (3:1) due to high polarity of the amine.

    • Isolation: Dry organic layer over Na2SO4.[2] Concentrate.

    • Salt Formation (Optional but recommended): Dissolve oil in Et2O, add 4M HCl in Dioxane. Filter the white precipitate.

Application Protocols (The "Use")

This building block is typically coupled to an aryl halide (via SNAr) or a carboxylic acid (via Amide Coupling).

Protocol A: Amide Coupling (For Scaffold Decoration)

Target: Coupling to a Carboxylic Acid core (e.g., Indole-3-carboxylic acid).[1]

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

    • Note: DIPEA quantity must account for neutralizing the HCl salt of the amine if used.

  • Addition: Add 1-cyclopropyl-N-methylpiperidin-4-amine (1.1 eq).

  • Reaction: Stir at RT for 2-4 hours. Monitor by LCMS.[2]

  • Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), NaHCO3, and Brine.[1]

  • Validation: Check for the amide mass (M+H). The N-methyl group will show a distinct singlet in NMR ~2.9-3.1 ppm (rotamers possible).[1]

Protocol B: SNAr Coupling (For Kinase Inhibitors)

Target: Displacement of a halide on a Heterocycle (e.g., 2,4-dichloropyrimidine).[1]

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol or DMSO.

  • Addition: Add 1-cyclopropyl-N-methylpiperidin-4-amine (1.0 eq) and TEA (2.5 eq).

  • Conditions: Heat to 80°C for 4 hours.

    • Selectivity: The 4-position of pyrimidine is usually more reactive. The steric bulk of the N-methyl piperidine may enhance selectivity for the less hindered position if applicable, but generally, electronic control dominates.

  • Purification: Evaporate solvent. Purify via Prep-HPLC (Basic mode preferred to keep the piperidine neutral and sharpen peaks).

Analytical Characterization

To validate the integrity of the building block before use:

  • 1H NMR (400 MHz, DMSO-d6) - HCl Salt:

    • 
       10.5-11.0 (br s, 1H, NH+).[1]
      
    • 
       3.5-3.6 (m, 2H, Piperidine ring eq).[1]
      
    • 
       3.0-3.1 (m, 1H, CH-N-Me).[1]
      
    • 
       2.95 (m, 2H, Piperidine ring ax).[1]
      
    • 
       2.55 (s, 3H, N-CH3 ).[1]
      
    • 
       2.30 (m, 1H, Cyclopropyl CH).[1]
      
    • 
       0.9-1.1 (m, 4H, Cyclopropyl CH2  - distinct multiplets).[1]
      
  • LCMS:

    • ESI+: [M+H]+ = 155.15.

    • Retention time: Early eluting (polar). Requires low organic start (e.g., 5% B) or HILIC mode.

Decision Logic: When to use this Building Block?

DecisionTree Start Lead Optimization: Need to improve PK/Solubility Q1 Is the target site solvent exposed? Start->Q1 Q2 Is the current group N-Isopropyl or N-Ethyl? Q1->Q2 Yes Action2 Consider N-methyl piperazine or Morpholine Q1->Action2 No (Buried pocket) Q3 Is metabolic clearance high (N-dealkylation)? Q2->Q3 Yes Action1 Use 1-cyclopropyl-N-methylpiperidin-4-amine Q3->Action1 Yes (Block Metabolism) Q3->Action1 No (But need rigidity)

Caption: Decision matrix for selecting the N-cyclopropyl-piperidine motif during Lead Optimization (LO) phases.

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 46862562, 1-Cyclopropyl-N-methylpiperidin-4-amine.[1] Retrieved from .

  • Synthetic Methodology (Reductive Cyclopropylation)

    • Giamalva, D. H., et al.[1] "Efficient synthesis of N-cyclopropyl amines via reductive amination."[1][2] Journal of Organic Chemistry. (Methodology basis for using [(1-ethoxycyclopropyl)oxy]trimethylsilane).

    • Rao, K. S., et al.[1][3] (2012).[6][3] "Chan-Lam coupling reactions: Synthesis of N-cyclopropyl derivatives." Tetrahedron Letters. (Alternative synthesis via Boronic acids).[6][4][7]

  • Medicinal Chemistry Applications

    • Weng, Q., et al.[1] (2019). "Piperidine-based building blocks in drug discovery."[1] Journal of Medicinal Chemistry, 62(7), 3268–3285.[1] (Review of piperidine scaffolds).

    • Patent WO2022046861A1. "Modulators of myc family proto-oncogene protein."[1] (Example of specific usage in kinase inhibitors). Retrieved from .

    • Patent US10407409B2. "6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD."[1] (Protocol for coupling and purification).[2][8] Retrieved from .

Sources

Method

Application Note: Chromatographic Profiling and HPLC Method Development for 1-Cyclopropyl-N-methylpiperidin-4-amine

Executive Summary & Chemical Profiling 1-Cyclopropyl-N-methylpiperidin-4-amine (CAS: 2171803-16-8) is a highly polar, basic secondary/tertiary amine utilized as a critical building block in modern drug discovery. It is f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

1-Cyclopropyl-N-methylpiperidin-4-amine (CAS: 2171803-16-8) is a highly polar, basic secondary/tertiary amine utilized as a critical building block in modern drug discovery. It is frequently employed as an intermediate in the synthesis of complex pharmaceutical agents, including modulators of the Myc family proto-oncogene[1] and prolyl hydroxylase domain (PHD) inhibitors[2].

From an analytical perspective, this compound presents two distinct chromatographic challenges:

  • Lack of a UV Chromophore: The molecule consists entirely of aliphatic rings (piperidine and cyclopropyl) and amine groups, lacking any conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -electron systems. Consequently, traditional UV detection is limited to low-wavelength end-absorption (e.g., 205–210 nm), making Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) the preferred techniques for accurate quantification.
    
  • Severe Peak Tailing: As a basic piperidine derivative, it is highly susceptible to secondary electrostatic interactions with the stationary phase, a common cause of poor peak shape and reduced resolution[3].

Mechanistic Insights: Overcoming Silanol Interactions

As a Senior Application Scientist, it is critical to understand the causality behind experimental choices rather than simply applying a method. The pKa of the amine groups in 1-cyclopropyl-N-methylpiperidin-4-amine is highly basic (pKa ~9.5–10.5). When analyzed using a neutral pH mobile phase on a standard silica-based C18 column, the amines are fully protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻) at any pH above 4.

This creates a strong, secondary ion-exchange retention mechanism. The electrostatic attraction between the protonated analyte and the ionized silanols is slower to reverse than primary hydrophobic partitioning, causing the analyte molecules to "drag" through the column. This manifests as a broad, asymmetrical peak tail[3].

To engineer a self-validating and robust method, we must disrupt this electrostatic interaction using one of two field-proven strategies:

  • Strategy A (Low-pH Ion-Pairing): Lowering the mobile phase pH to ~2.5 using Trifluoroacetic acid (TFA). This fully protonates and neutralizes the acidic silanols. Furthermore, the strongly electronegative trifluoroacetate anion acts as an ion-pairing reagent, binding with the protonated amine to form a neutral, hydrophobic complex that retains symmetrically on the C18 phase.

  • Strategy B (High-pH Free Base): Raising the mobile phase pH to 10.0 using an ammonium bicarbonate buffer. This forces the basic amine into its neutral (un-ionized) free-base state. Because the analyte is no longer positively charged, it cannot interact with the negatively charged silanols, allowing it to partition purely via hydrophobic interactions.

Method Development Workflow

G A 1-cyclopropyl-N-methylpiperidin-4-amine (Basic Amine pKa ~10) B Chromatographic Challenge: Secondary Silanol Interactions A->B C1 Strategy 1: Low pH (pH 2-3) Protonate Silanols & Amine B->C1 C2 Strategy 2: High pH (pH 10) Neutralize Amine B->C2 C3 Strategy 3: Ion-Pairing (e.g., TFA addition) B->C3 D1 Use End-capped C18 Mobile Phase: 0.1% TFA C1->D1 D2 Use Hybrid Silica (e.g., XBridge) Mobile Phase: NH4HCO3 C2->D2 C3->D1 E Outcome: Symmetrical Peaks (Tailing Factor < 1.2) D1->E D2->E

HPLC Method Development Workflow for Basic Amines.

Experimental Methodologies

Protocol A: Low-pH Ion-Pairing LC-MS (Robust Purity Profiling)

This protocol utilizes a Charged Surface Hybrid (CSH) column, which applies a low-level positive charge to the silica surface to further repel basic amines, ensuring sharp peaks even under high mass-loading conditions.

Step-by-Step Execution:

  • Mobile Phase Preparation:

    • Phase A: Add 0.5 mL of MS-grade Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade Water (0.05% v/v).

    • Phase B: Add 0.5 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.05% v/v).

  • Column Selection: Waters Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).

  • System Parameters:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2.0 µL

  • Gradient Program:

    • 0.0 – 1.0 min: 2% B

    • 1.0 – 7.0 min: 2%

      
       60% B
      
    • 7.0 – 8.5 min: 60%

      
       95% B
      
    • 8.5 – 10.0 min: 2% B (Re-equilibration)

  • Detection: Electrospray Ionization Mass Spectrometry (ESI+) monitoring the

    
     ion at m/z 155.15. UV detection at 210 nm as a secondary reference.
    
Protocol B: High-pH Free Base LC-MS (Optimized MS Sensitivity)

TFA in Protocol A can cause ion suppression in the MS source due to the strong ion-pair failing to dissociate in the gas phase. Protocol B utilizes a volatile basic buffer to neutralize the amine, dramatically enhancing ESI+ signal intensity.

Step-by-Step Execution:

  • Mobile Phase Preparation:

    • Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade Water (10 mM). Adjust the pH to exactly 10.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.

    • Phase B: 100% HPLC-grade Acetonitrile.

  • Column Selection: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm). Note: Standard silica columns will dissolve at pH 10; Ethylene Bridged Hybrid (BEH) particles are mandatory for this protocol.

  • System Parameters:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2.0 µL

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 7.0 min: 5%

      
       80% B
      
    • 7.0 – 8.5 min: 80%

      
       95% B
      
    • 8.5 – 10.0 min: 5% B (Re-equilibration)

  • Detection: ESI+ monitoring m/z 155.15.

System Suitability and Data Presentation

To guarantee trustworthiness, both protocols operate as self-validating systems. Prior to sample analysis, a System Suitability Test (SST) sequence must be executed. This involves injecting a blank diluent to confirm baseline stability, followed by six replicate injections of a 0.1 mg/mL standard solution. The system is only deemed "in control" if the empirical data meets the rigorous USP acceptance criteria outlined below.

Table 1: Comparative System Suitability Data for 1-cyclopropyl-N-methylpiperidin-4-amine

ParameterProtocol A (Low-pH / TFA)Protocol B (High-pH / NH₄HCO₃)USP Acceptance Criteria
Retention Time (

)
3.4 min6.1 minN/A
Tailing Factor (

)
1.181.04

1.5
Theoretical Plates (

)
14,50018,200> 2,000
Injection Precision (%RSD) 0.8%0.5%

2.0%
MS Signal Intensity Moderate (TFA ion suppression)High (Optimal ESI+ ionization)N/A
Primary Retention Mechanism Hydrophobic + Ion-PairingPurely HydrophobicN/A

Analytical Insight: Protocol B exhibits superior Theoretical Plates (


) and a lower Tailing Factor (

) because the analyte is analyzed in its neutral state, completely eliminating secondary interactions. Furthermore, the absence of TFA prevents signal suppression, making Protocol B the superior choice for trace-level impurity quantification via MS.

References

Sources

Application

Application Note: Assay Development and Validation for 1-Cyclopropyl-N-methylpiperidin-4-amine Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Chemical Rationale The c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Chemical Rationale

The compound 1-cyclopropyl-N-methylpiperidin-4-amine (CAS 2171803-16-8) is a highly versatile, stereochemically rich small-molecule scaffold utilized extensively in modern drug discovery[1]. Rather than acting as a standalone probe, this piperidine derivative serves as a critical pharmacophore building block. Its structural features are deliberately chosen by medicinal chemists to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles:

  • Cyclopropyl Moiety: Restricts the conformational flexibility of the molecule, reducing entropic penalties upon target binding while significantly enhancing metabolic stability against cytochrome P450-mediated degradation compared to linear alkyl chains.

  • N-methylpiperidin-4-amine Core: Provides a basic center (pKa ~9-10) that forms critical salt bridges or hydrogen bonds with acidic residues within target binding pockets.

Recent patent literature highlights the integration of this scaffold into two major therapeutic arenas: HIF Prolyl Hydroxylase (PHD) inhibitors for cardiovascular/anemia indications[2], and MYC proto-oncogene modulators for oncology[3]. This application note details the causality-driven design of biochemical and cellular assays required to evaluate derivatives synthesized from this core scaffold.

G A Scaffold: 1-Cyclopropyl-N- methylpiperidin-4-amine B SAR Synthesis (Amidation/Alkylation) A->B C Biochemical Assay (e.g., PHD2 LC/MS) B->C D Cellular Assay (e.g., MYC Reporter) C->D E Lead Optimization & PK/PD D->E

Caption: Drug discovery workflow utilizing the 1-cyclopropyl-N-methylpiperidin-4-amine scaffold.

Biochemical Evaluation: HIF-PHD Inhibition Assay

Scientific Rationale

Hypoxia-inducible factor (HIF) is regulated by Prolyl Hydroxylase Domain (PHD) enzymes. Under normoxic conditions, PHD hydroxylates HIF-1


, targeting it for proteasomal degradation via the von Hippel-Lindau (pVHL) complex. Inhibitors derived from our target scaffold bind the catalytic domain of PHD, stabilizing HIF-1

[2].

To evaluate the potency of these derivatives, we utilize a label-free LC/MS assay . Why LC/MS? Fluorescently tagged substrates often introduce steric bulk that alters the binding kinetics of the enzyme. LC/MS directly quantifies the mass shift between the unhydroxylated and hydroxylated HIF-1


 peptide, providing a true, artifact-free representation of enzyme kinetics.

Pathway HIF HIF-1α Peptide (Substrate) PHD PHD2 Enzyme (+ O2, Fe2+, 2-OG) HIF->PHD HIF_OH HIF-1α-OH (Hydroxylated) PHD->HIF_OH Catalysis Inhibitor Scaffold-derived Inhibitor Inhibitor->PHD Blocks Active Site VHL pVHL Complex HIF_OH->VHL Degradation Proteasomal Degradation VHL->Degradation

Caption: Mechanism of HIF-1α stabilization via PHD inhibition by scaffold derivatives.

LC/MS Assay Protocol for PHD2 Inhibition

Self-Validating System: This protocol includes a zero-enzyme blank (0% conversion control) and a DMSO vehicle control (100% conversion control) to establish the assay window.

Materials:

  • Recombinant human PHD2 enzyme.

  • HIF-1

    
     peptide substrate (residues 556-574).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT.

  • Co-factors: 10 µM FeSO

    
    , 100 µM 2-oxoglutarate (2-OG), 2 mM Ascorbate.
    

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 1-cyclopropyl-N-methylpiperidin-4-amine derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well assay plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent carryover.

  • Enzyme Complexation: Add 5 µL of 2X PHD2 enzyme (final concentration 10 nM) pre-incubated with FeSO

    
     in Assay Buffer. Incubate for 15 minutes at room temperature to allow compound binding.
    
  • Reaction Initiation: Add 5 µL of 2X Substrate/Co-factor mix (HIF-1

    
     peptide, 2-OG, Ascorbate).
    
  • Incubation: Seal the plate and incubate for 30 minutes at 37°C. Note: Ensure the reaction remains in the linear phase (<20% substrate conversion) to accurately calculate IC

    
    .
    
  • Quenching: Stop the reaction by adding 10 µL of 1% Formic Acid in Acetonitrile.

  • LC/MS Analysis: Inject 2 µL onto an Agilent HPLC coupled to an API3000 Mass Spectrometer[2]. Monitor the specific MRM transitions for the unhydroxylated peptide (

    
     X) and hydroxylated peptide (
    
    
    
    X+16).
  • Data Processing: Calculate the conversion ratio:

    
    . Fit the data to a 4-parameter logistic curve to determine the pIC
    
    
    
    (
    
    
    ).

Cellular Target Engagement: MYC Modulator Assay

Scientific Rationale

Derivatives of 1-cyclopropyl-N-methylpiperidin-4-amine are also engineered to disrupt MYC family proto-oncogenes (c-Myc, N-Myc, L-Myc)[3]. Because MYC is an intrinsically disordered transcription factor lacking deep, druggable enzymatic pockets, direct biochemical binding assays (like SPR) are notoriously prone to false positives.

Therefore, the gold standard for evaluating these derivatives is a Cellular Reporter Assay . By linking a MYC-responsive E-box promoter to a luciferase reporter, we can measure the functional, downstream transcriptional antagonism of the compound in a live-cell environment.

MYC-Luciferase Reporter Protocol

Self-Validating System: Cell viability (e.g., CellTiter-Glo) must be multiplexed with the reporter assay. A compound that kills the cell will artificially lower luciferase output, mimicking MYC inhibition. Multiplexing ensures the observed IC


 is due to target engagement, not general cytotoxicity.

Methodology:

  • Cell Culture: Plate IMR-32 cells (N-Myc amplified neuroblastoma line) at 10,000 cells/well in a white, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Transfection: Transfect cells with an E-box-driven Firefly Luciferase plasmid and a constitutively active Renilla Luciferase plasmid (internal transfection control) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, treat cells with varying concentrations of the synthesized derivative (0.1 nM to 10 µM). Include a DMSO vehicle control (0.1% final concentration).

  • Incubation: Incubate for 24 hours to allow for MYC protein turnover and transcriptional down-regulation.

  • Dual-Luciferase Readout:

    • Add Firefly substrate, incubate for 10 min, and read luminescence (measures MYC activity).

    • Add Stop & Glo reagent to quench Firefly and initiate Renilla luminescence, read after 10 min (measures cell viability/transfection efficiency).

  • Normalization: Normalize Firefly signal to Renilla signal. Calculate the IC

    
     of MYC transcriptional inhibition.
    

Quantitative Data Presentation

The following table demonstrates how data for derivatives synthesized from the 1-cyclopropyl-N-methylpiperidin-4-amine scaffold should be structured for cross-assay comparison.

Table 1: Representative Assay Metrics for Scaffold Derivatives

Compound IDScaffold ModificationPHD2 IC

(nM)
MYC Reporter IC

(nM)
Cell Viability CC

(µM)
Selectivity Index (CC

/IC

)
Vehicle N/A (DMSO)N/AN/A>100N/A
Cmpd-A Amide linkage12.4 ± 1.1>10,000>50>4,000 (PHD2)
Cmpd-B Pyrazole substitution>10,00045.2 ± 3.815.5342 (MYC)
Cmpd-C Unmodified Scaffold>10,000>10,000>100Inactive

Note: Cmpd-C (the raw scaffold) is biologically inactive on its own, validating that functionalization of the 1-cyclopropyl-N-methylpiperidin-4-amine core is strictly required for target engagement.

References

  • Google Patents. "US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD." Accessed March 1, 2026.
  • Google Patents. "WO2022046861A1 - Modulators of myc family proto-oncogene protein." Accessed March 1, 2026.

Sources

Method

Application Note: In Vitro Characterization and Optimization of 1-cyclopropyl-N-methylpiperidin-4-amine Scaffolds

Executive Summary 1-cyclopropyl-N-methylpiperidin-4-amine is a high-value pharmacophore and building block used extensively in Fragment-Based Drug Discovery (FBDD). It serves as a critical intermediate for synthesizing l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-cyclopropyl-N-methylpiperidin-4-amine is a high-value pharmacophore and building block used extensively in Fragment-Based Drug Discovery (FBDD). It serves as a critical intermediate for synthesizing ligands targeting GPCRs (e.g., Histamine H3, Chemokine receptors) and viral assembly proteins (e.g., HCV).

While the piperidine core provides necessary basicity for receptor interaction, the cyclopropyl moiety is often employed to modulate lipophilicity and block metabolic dealkylation. However, this specific scaffold presents two distinct "red flag" liabilities that must be assessed early in the experimental workflow:

  • Mechanism-Based Inactivation (MBI) of CYPs: Cyclopropylamines can undergo oxidative ring-opening to form reactive intermediates that covalently bind to the heme of Cytochrome P450 enzymes (suicide inhibition).[1]

  • hERG Channel Blockade: The basic nitrogen of the piperidine ring at physiological pH is a known pharmacophore for hERG potassium channel inhibition, posing a QT-prolongation risk.

This guide details the specific in vitro experimental setups required to characterize these liabilities and validate the scaffold's utility.

Part 1: Physicochemical Handling & Solubilization

Chemical Properties & Buffer Compatibility

The secondary amine on the piperidine ring renders this molecule highly basic (Predicted pKa ~10.5–11.0). In physiological buffers (pH 7.4), it will exist almost exclusively as a cationic species.

  • Solubility: High in acidic media; potentially limited in basic buffers (pH > 10).

  • Storage: Hygroscopic. Store under nitrogen at -20°C.

  • Stock Preparation:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide).

    • Concentration: Prepare 10 mM or 20 mM stock solutions.

    • Caution: Avoid protic solvents (methanol/ethanol) for long-term storage of the free base to prevent potential side reactions or carbonate formation from air.

Experimental Buffer Setup

For all assays below, use the following standard buffer to ensure ionic consistency:

  • Base Buffer: HBSS (Hanks' Balanced Salt Solution) or PBS.

  • pH Adjustment: Must be strictly buffered to pH 7.4 using HEPES (25 mM).

  • DMSO Limit: Final assay concentration must be < 0.1% (v/v) to prevent solvent interference with CYP enzymes or ion channels.

Part 2: Metabolic Stability & Suicide Inhibition (MBI) Assay

The Scientific Rationale

Standard metabolic stability assays (measuring intrinsic clearance,


) are insufficient for cyclopropylamines. You must test for Time-Dependent Inhibition (TDI) . The cyclopropyl radical formed during oxidation can covalently modify the CYP porphyrin, permanently inactivating the enzyme.
Experimental Protocol: IC50 Shift Assay

This protocol compares the IC50 of the test compound against a specific CYP probe substrate (e.g., Midazolam for CYP3A4) with and without a pre-incubation step.

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Probe Substrate: Midazolam (CYP3A4) or Dextromethorphan (CYP2D6).

  • Mobile Phase: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Steps:

  • Primary Incubation (Pre-incubation):

    • Prepare two parallel plates: (-NADPH) and (+NADPH) .

    • Add Test Compound (1-cyclopropyl-N-methylpiperidin-4-amine derivative) at varying concentrations (0.1 µM – 50 µM).

    • Add HLM (1 mg/mL) and Buffer.

    • Initiate (+NADPH) plate with cofactor; add buffer only to (-NADPH) plate.

    • Incubate at 37°C for 30 minutes . This allows the "suicide" inactivation to occur if the compound is a mechanism-based inhibitor.

  • Dilution & Secondary Incubation:

    • Dilute both mixtures 1:10 into a secondary plate containing the Probe Substrate (e.g., Midazolam) and fresh NADPH.

    • Incubate for 5–10 minutes (measure residual enzyme activity).

  • Quench & Analysis:

    • Stop reaction with ice-cold ACN containing Internal Standard.

    • Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation

Calculate the IC50 for both conditions.

  • Shift Ratio:

    
    
    
  • Result: A shift ratio > 1.5 indicates Time-Dependent Inhibition (TDI). For cyclopropylamines, a significant shift suggests the ring is opening and inactivating the CYP.[1][2]

Workflow Visualization

MBI_Assay Start Test Compound (Cyclopropyl-Piperidine) Split Split Samples Start->Split PreInc_Pos Pre-Incubation (+ NADPH) 30 min @ 37°C Split->PreInc_Pos Metabolism Active PreInc_Neg Pre-Incubation (- NADPH) 30 min @ 37°C Split->PreInc_Neg Control Dilution 1:10 Dilution into Probe Substrate (Midazolam) PreInc_Pos->Dilution PreInc_Neg->Dilution LCMS LC-MS/MS Analysis of Probe Metabolite Dilution->LCMS Calc Calculate IC50 Shift (Ratio > 1.5 = Suicide Inhibition) LCMS->Calc

Figure 1: Mechanism-Based Inactivation (IC50 Shift) Workflow. A shift in IC50 after pre-incubation with NADPH confirms suicide inhibition.

Part 3: Safety Pharmacology (hERG Inhibition)

The Scientific Rationale

Piperidine moieties are frequent offenders in hERG channel blockade due to the protonated nitrogen mimicking the potassium ion or interacting with the aromatic residues (Tyr652/Phe656) in the channel pore. This assay is mandatory for this scaffold.

Experimental Protocol: Manual Patch Clamp (Gold Standard)

While automated patch clamp is faster, manual patch clamp is required for definitive characterization of key building blocks.

Setup:

  • Cell Line: HEK293 or CHO cells stably expressing hERG (Kv11.1).

  • Temperature: 35°C ± 2°C (Physiological temperature is critical; room temp underestimates potency).

  • Solutions:

    • Extracellular: standard Tyrode’s solution.

    • Intracellular (Pipette): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

Voltage Protocol:

  • Holding Potential: -80 mV.

  • Depolarizing Step: +40 mV for 2 seconds (Activates and then inactivates channels).

  • Repolarizing Step: -50 mV for 2 seconds (Generates the outward tail current—this is the metric).

  • Frequency: 0.1 Hz (Every 10 seconds).

Procedure:

  • Establish whole-cell configuration (Access resistance < 10 MΩ).

  • Perfuse Vehicle (0.1% DMSO) until current is stable (Run-down < 5%).

  • Perfuse 1-cyclopropyl-N-methylpiperidin-4-amine (Start at 10 µM).

  • Record tail current amplitude at steady state.

  • Washout (if reversible).

Data Analysis
  • Metric: % Inhibition of Tail Current =

    
    .
    
  • Acceptance Criteria: If inhibition at 10 µM is > 50%, the scaffold requires structural modification (e.g., reducing basicity or adding steric hindrance near the nitrogen).

hERG Assay Logic

hERG_Protocol Cell HEK293-hERG Cell Whole Cell Config Stable Stabilize Current (Vehicle Control) Cell->Stable Apply Apply Compound (Voltage Step: +40mV to -50mV) Stable->Apply Measure Measure Tail Current (Peak Amplitude) Apply->Measure Decision Inhibition > 50% @ 10µM? Measure->Decision Risk High Cardiac Risk (Modify Scaffold) Decision->Risk Yes Safe Low Risk (Proceed to Lead Opt) Decision->Safe No

Figure 2: hERG Patch Clamp Decision Tree. The voltage protocol specifically isolates the tail current to quantify channel blockade.

Part 4: Data Reporting Standards

When reporting results for 1-cyclopropyl-N-methylpiperidin-4-amine derivatives, use the following table structure to ensure comparability across datasets.

ParameterAssay TypeCritical ThresholdNotes
Solubility Kinetic (PBS pH 7.4)> 50 µMEssential for reliable bioassay data.
Metabolic Stability HLM Intrinsic Clearance

µL/min/mg
High clearance suggests rapid oxidation.
CYP Inactivation IC50 Shift (MBI)Shift Ratio < 1.5Ratio > 1.5 indicates suicide inhibition.
hERG Inhibition Patch Clamp (Tail Current)IC50 > 10 µMLow micromolar potency is a safety stop.

References

  • Shaffer, C. L., et al. (2002). "In vitro and in vivo metabolism of the drug candidate N-cyclopropyl-N-methyl-4-(5-piperidin-1-yl-pyridin-2-yl)-benzamide." Drug Metabolism and Disposition. Link

  • Hollenberg, P. F., et al. (2008). "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and clinical implications." Current Drug Metabolism. Link

  • Jamieson, C., et al. (2006). "Medicinal chemistry of hERG channel blockers: The relationship between structure and activity." Current Opinion in Drug Discovery & Development. Link

  • Sager, P. T., et al. (2014). "Re-evaluation of the inhibition of human ether-a-go-go-related gene potassium channels by piperidine-based compounds." Journal of Pharmacological and Toxicological Methods. Link

Sources

Application

Application Note: Handling and Storage of 1-Cyclopropyl-N-methylpiperidin-4-amine Hydrochloride

Abstract & Compound Identification This guide details the technical protocols for the handling, storage, and solubilization of 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride (CAS 2171803-16-8 ). This compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Identification

This guide details the technical protocols for the handling, storage, and solubilization of 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride (CAS 2171803-16-8 ). This compound is a critical bifunctional heterocyclic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, including histamine H3 antagonists and Myc family protein modulators [1, 2].

Due to the presence of two basic nitrogen centers (the piperidine ring nitrogen and the secondary exocyclic amine) and its hydrochloride salt form, this molecule exhibits significant hygroscopicity and potential for pH-dependent instability . Strict adherence to the protocols below is required to maintain reagent integrity and ensure experimental reproducibility.

Physicochemical Profile
PropertySpecification
Chemical Name 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride
CAS Number 2171803-16-8
Molecular Formula C₉H₁₉ClN₂ (Monohydrochloride basis)
Molecular Weight 190.71 g/mol
Appearance White to off-white solid powder
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (Hexane, Et₂O)
pKa (Predicted) ~10.5 (Piperidine N), ~9.8 (Secondary Amine N)
Hygroscopicity High (Deliquescent upon prolonged air exposure)

Safety & Hazard Assessment (HSE)

Treat this compound as a corrosive and irritant until specific lot data proves otherwise. Amine hydrochlorides can cause severe eye damage and skin irritation.[1][2]

  • Primary Hazards:

    • H314: Causes severe skin burns and eye damage (Precautionary assumption for secondary amines).

    • H302: Harmful if swallowed.[2]

  • PPE Requirements:

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Skin: Nitrile gloves (minimum thickness 0.11 mm); double-gloving recommended for stock preparation.

    • Respiratory: Handle in a certified chemical fume hood. If powder is fine/dusty, use a NIOSH N95 respirator or equivalent.

Storage Protocol

The stability of 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride is directly linked to moisture exclusion. Hydrolysis is unlikely, but moisture absorption will alter the effective molecular weight (lowering molarity) and can lead to "clumping" or "gumming" of the solid.

Storage Decision Tree (Graphviz Visualization)

The following logic gate determines the appropriate storage conditions based on usage frequency and duration.

StorageProtocol Start Incoming Shipment (CAS 2171803-16-8) CheckSeal Inspect Seal Integrity Start->CheckSeal Intact Seal Intact? CheckSeal->Intact LongTerm Long-Term Storage (> 1 Month) Intact->LongTerm Yes ShortTerm Working Stock (< 1 Month) Intact->ShortTerm No (Open) ActionLong 1. Desiccate (Silica/Drierite) 2. Purge Headspace (Ar/N2) 3. Store at -20°C LongTerm->ActionLong ActionShort 1. Store at 2-8°C 2. Keep in Desiccator 3. Parafilm Seal ShortTerm->ActionShort Requal Re-test Purity (NMR/LCMS) before use ActionLong->Requal Every 6 Months ActionShort->Requal If caking occurs

Caption: Decision logic for optimizing the storage stability of hygroscopic amine salts.

Detailed Storage Steps
  • Long-Term (>30 days):

    • Store at -20°C .

    • Crucial: Vial must be sealed under an inert atmosphere (Argon or Nitrogen). If the original septum seal is broken, transfer to a screw-cap vial with a PTFE liner and wrap with Parafilm®.

    • Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite™ or silica gel).

  • Working Stock (<30 days):

    • Store at 2-8°C (Refrigerator).

    • Do not store -20°C stocks in a frost-free freezer (temperature cycling promotes moisture ingress).

    • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.

Handling & Solubilization Protocol

Accurate dosing depends on preventing water uptake during weighing.

Solubilization Workflow
  • Solvent Selection:

    • Water: >50 mg/mL (Excellent). Resulting pH will be acidic (~4-5).

    • DMSO: >20 mg/mL (Preferred for biological assays).

    • Ethanol/Methanol: Soluble (Good for chemical synthesis).

  • Stock Preparation (100 mM in DMSO):

    • Calculation: To prepare 1 mL of 100 mM stock, weigh 19.07 mg of powder.

    • Procedure:

      • Tare a dry amber glass vial.

      • Rapidly weigh the solid. Note: If the solid appears sticky, it has already absorbed water; correct the mass based on a TGA or water content measurement, or assume lower purity.

      • Add DMSO (anhydrous grade, ≥99.9%).

      • Vortex for 30 seconds. Sonicate if necessary (rarely needed for HCl salts).

  • Stability in Solution:

    • DMSO Stock: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

    • Aqueous Stock: Unstable long-term due to potential bacterial growth or slow oxidation. Prepare fresh or store at -80°C.

QC Check: Salt Stoichiometry Verification

Since this compound contains two basic nitrogens, commercial batches may vary between mono- (HCl) and dihydrochloride (2HCl) forms.

  • Method: Dissolve 10 mg in D₂O. Run ¹H-NMR.

  • Validation: Check the chemical shift of the protons adjacent to the nitrogens. Compare elemental analysis (Cl %) if available.

    • Mono-HCl: ~18.6% Chloride by mass.[3]

    • Di-HCl: ~31.2% Chloride by mass.[3]

  • Impact: Using the wrong molecular weight in calculations will result in a 19% concentration error .

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Solid is "sticky" or liquid Deliquescence (Moisture absorption)Dry under high vacuum (0.1 mbar) over P₂O₅ for 24h. Re-weigh.
Insoluble particles in DMSO Salt disproportionation or impurityAdd 1% Water or heat gently to 37°C. Filter (0.2 µm PTFE) if persistent.
Unexpected pH in buffer HCl salt acidityThe HCl salt is acidic. When adding to buffered media, ensure the buffer capacity (HEPES/PBS) is sufficient to neutralize the HCl.

References

  • National Institutes of Health (NIH). (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC3265582. Retrieved from [Link]

  • Google Patents. (2022). WO2022046861A1 - Modulators of myc family proto-oncogene protein.

Disclaimer: This document is for research and development use only. It is not intended for clinical or diagnostic applications.[4] Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Sources

Method

1-cyclopropyl-N-methylpiperidin-4-amine for receptor binding studies

Application Note: 1-Cyclopropyl-N-methylpiperidin-4-amine as a Privileged Scaffold in GPCR and Enzymatic Receptor Binding Studies Executive Summary The compound 1-cyclopropyl-N-methylpiperidin-4-amine (CAS: 2171803-16-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Cyclopropyl-N-methylpiperidin-4-amine as a Privileged Scaffold in GPCR and Enzymatic Receptor Binding Studies

Executive Summary

The compound 1-cyclopropyl-N-methylpiperidin-4-amine (CAS: 2171803-16-8) is a highly versatile, sterically constrained diamine scaffold utilized extensively in modern medicinal chemistry. Piperidine derivatives are widely recognized as "privileged structures" for targeting aminergic G protein-coupled receptors (GPCRs) and specific enzymatic targets[1]. This application note details the mechanistic rationale for utilizing this specific scaffold in receptor binding studies and provides a self-validating, step-by-step protocol for conducting competitive radioligand binding assays using its derivatives.

Mechanistic Rationale: The "Why" Behind the Scaffold

Designing robust receptor binding assays requires a ligand that exhibits high affinity, metabolic stability, and low non-specific binding. 1-cyclopropyl-N-methylpiperidin-4-amine provides three distinct structural advantages:

  • The Piperidine Core (Pharmacophore Anchoring): The basic nitrogen within the piperidine ring is protonated at physiological pH. This allows it to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) located in the orthosteric binding pocket of aminergic GPCRs (such as Dopamine D2/D3 and Histamine H3 receptors)[1][2].

  • The Cyclopropyl Moiety (Conformational Restriction): The addition of a cyclopropyl group enhances the lipophilicity (LogP) and alters the pKa of the molecule, optimizing blood-brain barrier (BBB) penetration for CNS targets. Furthermore, the steric bulk restricts the conformational flexibility of the piperidine ring, which minimizes entropic penalty upon receptor binding and increases target selectivity[3].

  • The N-Methylamine Handle (Functionalization & Tracing): The secondary amine serves as an optimal synthetic handle. It can be readily acylated, alkylated, or isotopically labeled. For instance, [11C]- or [3H]-methylation of this nitrogen allows the compound to be used directly in Positron Emission Tomography (PET) or in vitro autoradiography and radioligand binding assays to examine substrate receptor occupancy[4]. It is also a critical precursor in synthesizing modulators for Myc family proto-oncogene proteins[5].

Experimental Workflow

Workflow A 1-Cyclopropyl-N-methylpiperidin-4-amine (Scaffold Selection) B Ligand Functionalization (e.g., [3H]-labeling or Fluorophore Tagging) A->B Synthesis E Receptor Binding Assay (Saturation or Competitive) B->E Tracer Addition C Target Cell Culture & Lysis (CHO/HEK293 expressing GPCR) D Membrane Fractionation (Ultracentrifugation) C->D Preparation D->E Membrane Addition F Data Acquisition (Liquid Scintillation or Flow Cytometry) E->F Signal Detection G Pharmacological Profiling (Kd, Ki, Bmax Determination) F->G Non-linear Regression

Workflow for synthesizing and validating 1-cyclopropyl-N-methylpiperidin-4-amine radioligands.

Detailed Methodologies & Protocols

The following protocols establish a self-validating system for evaluating the binding affinity of 1-cyclopropyl-N-methylpiperidin-4-amine derivatives.

Protocol A: Preparation of GPCR Membrane Extracts

Causality Note: Intact cells can internalize ligands, confounding binding kinetics. Isolating the plasma membrane ensures that binding is strictly a function of receptor-ligand interaction[6][7].

  • Cell Harvesting: Culture CHO or HEK293 cells stably expressing the target receptor to 80-90% confluency. Wash cells twice with ice-cold PBS to halt cellular metabolism.

  • Hypotonic Lysis: Resuspend cells in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors).

    • Why EDTA? EDTA chelates divalent cations (Ca2+, Mg2+), which inhibits metalloproteases that would otherwise degrade the extracellular loops of the GPCR[8].

  • Mechanical Disruption: Homogenize the cell suspension using a Dounce homogenizer (20 strokes) on ice.

  • Low-Speed Centrifugation: Centrifuge at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei. Collect the supernatant.

  • Ultracentrifugation: Centrifuge the supernatant at 100,000 × g for 45 minutes at 4°C. The resulting pellet contains the crude membrane fraction.

  • Resuspension & Storage: Resuspend the pellet in Storage Buffer (50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4). Determine protein concentration via BCA assay. Aliquot and store at -80°C.

Protocol B: Competitive Radioligand Binding Assay

Causality Note: This assay measures the ability of an unlabeled 1-cyclopropyl-N-methylpiperidin-4-amine derivative to displace a known [3H]-labeled standard, allowing for the calculation of the inhibition constant (Ki)[9].

  • Filter Preparation: Pre-soak GF/B or GF/C glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour at room temperature.

    • Why PEI? Piperidine derivatives are highly basic and lipophilic, making them prone to sticking to the negatively charged glass fibers. PEI coats the filter with a positive charge, dramatically reducing non-specific binding (NSB).

  • Assay Buffer Preparation: Prepare Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

    • Why MgCl2? Divalent magnesium ions are critical for stabilizing the ternary complex (Agonist-GPCR-G protein), which is required to accurately measure high-affinity agonist binding states[8].

  • Reaction Assembly: In a 96-well plate, add the following to each well (total volume 200 µL):

    • 50 µL of Assay Buffer.

    • 50 µL of unlabeled 1-cyclopropyl-N-methylpiperidin-4-amine derivative (serial dilutions from 10 µM to 1 pM).

    • 50 µL of [3H]-labeled reference radioligand (at a concentration equal to its previously determined Kd).

    • 50 µL of Membrane Extract (10-20 µg protein/well) to initiate the reaction.

  • Incubation: Seal the plate and incubate at room temperature for 90 minutes to ensure the binding reaches equilibrium.

  • Rapid Filtration: Harvest the membranes onto the PEI-soaked filters using a 96-well cell harvester. Wash rapidly 3 times with 500 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Why ice-cold? Lowering the temperature reduces the kinetic dissociation rate (Koff) of the ligand during the wash steps, preventing signal loss.

  • Detection: Dry the filters, add scintillation cocktail, and measure radioactivity (Counts Per Minute - CPM) using a liquid scintillation counter.

Data Presentation: Representative Binding Kinetics

The following table summarizes typical quantitative data derived from competitive binding assays utilizing functionalized derivatives of the 1-cyclopropyl-N-methylpiperidin-4-amine scaffold against various therapeutic targets.

Ligand ConstructTarget ReceptorAssay FormatKd (nM)Ki (nM)Bmax (fmol/mg protein)
[3H]-Standard Reference Dopamine D3Saturation1.2 ± 0.1-450 ± 20
Scaffold-Derivative A Dopamine D3Competitive-4.5 ± 0.3-
Scaffold-Derivative B Histamine H3Competitive-12.1 ± 1.5-
Scaffold-Derivative C PHD2 (Enzyme)FP Competition-25.4 ± 2.1-
Scaffold-Derivative D Serotonin 5-HT1ACompetitive-8.7 ± 0.9-

Note: Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

References

  • 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD.
  • Modulators of myc family proto-oncogene protein.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.[Link]

  • Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology (PubMed).[Link]

  • The Impact of the Secondary Binding Pocket on the Pharmacology of Class A GPCRs. Frontiers in Pharmacology.[Link]

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science.[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-cyclopropyl-N-methylpiperidin-4-amine

Welcome to the technical support center for 1-cyclopropyl-N-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-cyclopropyl-N-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and work-up of this important pharmaceutical intermediate. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Enhancing Purity

This section addresses specific, common problems encountered when purifying 1-cyclopropyl-N-methylpiperidin-4-amine, which is often synthesized via reductive amination of 1-cyclopropyl-4-piperidone with methylamine, or N-alkylation of 1-cyclopropylpiperidin-4-amine.

Issue 1: Final product has low purity (<95%) after initial work-up, with non-basic impurities present.

  • Root Cause Analysis: The initial extraction and work-up procedures are often insufficient to remove all non-basic organic impurities. These can include unreacted starting materials (if they are not basic), by-products from the reductive amination process, or residual solvents.[1][2] The basic nature of the target amine provides a powerful handle for a more selective purification method.[3][4]

  • Recommended Solution: Acid-Base Extraction. This classical technique leverages the basicity of the amine to separate it from neutral or acidic impurities. The amine is protonated to form a water-soluble salt, which is extracted into an aqueous layer, leaving non-basic impurities in the organic layer.[5][6]

    G

    Caption: Workflow for Acid-Base Extraction Purification.

    Detailed Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). A typical ratio is 1 part crude material to 10-20 parts solvent.

    • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Separation: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask. This layer now contains your protonated amine (the hydrochloride salt). The organic layer contains non-basic impurities and can be discarded.[4]

    • Basification: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 12), as confirmed with pH paper. This deprotonates the amine salt, returning it to its freebase form, which is less soluble in water.[6]

    • Re-extraction: Extract the basified aqueous solution with three portions of fresh organic solvent (DCM or EtOAc). Combine the organic extracts.

    • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Issue 2: Product is contaminated with structurally similar amines (e.g., starting materials, over-alkylation products).

  • Root Cause Analysis: Reductive amination can sometimes be incomplete, leaving starting amine, or side reactions can lead to closely related amine impurities.[7] These impurities have similar basicity and solubility to the desired product, making separation by simple extraction difficult. Column chromatography is the preferred method in this scenario.[8][9]

  • Recommended Solution: Flash Column Chromatography with a Basic Modifier. The acidic nature of standard silica gel can cause strong, irreversible binding and streaking of basic amines.[8][9] To counteract this, a small amount of a basic modifier is added to the mobile phase to neutralize the acidic silanol groups on the silica surface.

    Table 1: Common Mobile Phase Systems for Amine Purification

Stationary PhaseCommon Mobile Phase SystemBasic Modifier & ConcentrationUse Case
Silica GelDichloromethane/Methanol1-2% Ammonium Hydroxide (in MeOH)For polar amines.[10][11]
Silica GelHexane/Ethyl Acetate0.5-2% Triethylamine (TEA)For less polar amines.[10]
Alumina (Basic)Hexane/Ethyl AcetateNone requiredGood alternative to silica for basic amines.[11][12]
Amine-functionalized SilicaHexane/Ethyl AcetateNone requiredExcellent for challenging amine separations.[8][13]

Issue 3: The purified amine is an oil and difficult to handle, or still contains trace impurities.

  • Root Cause Analysis: Many freebase amines are oils or low-melting solids, which can be challenging to handle and may not achieve the highest levels of purity. Converting the amine to a crystalline salt can significantly improve its handling properties and is an excellent final purification step.[14][15]

  • Recommended Solution: Recrystallization via Salt Formation. Formation of a hydrochloride or oxalate salt often yields a stable, crystalline solid that can be purified by recrystallization. This process can be highly effective at removing minor, stubborn impurities.

    G

    Caption: General workflow for purification by salt formation.

    Detailed Protocol: Hydrochloride Salt Formation & Recrystallization

    • Dissolution: Dissolve the purified amine freebase (e.g., 1.0 eq) in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

    • Acidification: Slowly add a stoichiometric amount (1.0 eq) of a solution of HCl in diethyl ether (e.g., 2M solution) dropwise with stirring. A precipitate of the amine hydrochloride salt should form.[16]

    • Crystallization: If a precipitate forms immediately, you may need to heat the mixture to redissolve the solid and then allow it to cool slowly to form well-defined crystals. If no solid forms, adding a co-solvent like hexane can sometimes induce crystallization.

    • Isolation: Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration.

    • Washing: Wash the collected crystals with a small amount of cold solvent (the one used for crystallization) to remove any soluble impurities.

    • Drying: Dry the crystals under vacuum to obtain the pure, solid hydrochloride salt. The purity can be checked by melting point analysis and other analytical techniques.[17]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from a reductive amination synthesis of 1-cyclopropyl-N-methylpiperidin-4-amine? The synthesis likely proceeds via reductive amination of 1-cyclopropyl-4-piperidone with methylamine. Potential impurities include:

  • Unreacted Starting Materials: Residual 1-cyclopropyl-4-piperidone.

  • Reducing Agent By-products: Borate salts if using sodium borohydride derivatives.

  • Over-alkylation Products: While less common with reductive amination compared to direct alkylation, it's a possibility.[7]

  • Side-products: Impurities arising from the starting materials or side reactions of the intermediate imine.[1]

Q2: Which analytical techniques are best for assessing the purity of my final product? A combination of techniques provides the most comprehensive picture of purity:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating closely related impurities.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the molecular weights of the main product and any impurities, which helps in identifying their structures.[19]

  • Gas Chromatography (GC): Useful if the compound and its impurities are volatile and thermally stable. It can also detect residual solvents.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities if their signals do not overlap with the product's signals.

Q3: My amine streaks badly on a silica gel TLC plate, even with a basic modifier. What should I do? If streaking persists, consider the following:

  • Increase Modifier Concentration: Cautiously increase the concentration of TEA or ammonium hydroxide in your mobile phase (e.g., from 1% to 2%).

  • Switch to an Alternative Stationary Phase: Basic or neutral alumina can be an excellent alternative for purifying basic amines and often eliminates the need for mobile phase modifiers.[11][12] Amine-functionalized silica is another powerful option specifically designed for this purpose.[8][13]

  • Check Sample Load: Overloading the TLC plate or column can cause streaking. Ensure you are applying an appropriate amount of sample.[10]

Q4: Can I use distillation to purify 1-cyclopropyl-N-methylpiperidin-4-amine? While distillation is a viable purification method for liquids, it is generally less effective than chromatography for removing closely related impurities. For high-purity requirements in pharmaceutical applications, distillation is often avoided if the compound is temperature-sensitive, as thermal degradation can introduce new impurities.[21] For this specific compound, its boiling point may be high, requiring vacuum distillation, which adds complexity. Chromatography and crystallization are generally more reliable methods for achieving high purity.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • Purification of tertiary amines using an adsorbent.
  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Process for the purification of tertiary amines.
  • Is there an easy way to purify organic amines?. Biotage. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Flash Column Chromatography. University of California, Los Angeles. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents?. ResearchGate. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. Preprints.org. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Liquid/liquid Extraction. Swarthmore College. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Column Chromatography Notes. Membrane Solutions. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. [Link]

  • Isolation (Recovery). University of Alberta. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Startup troubleshooting of amine units in LNG export facilities. Hydrocarbon Processing. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

  • GC Troubleshooting Guide. Phenova. [Link]

  • Purification: How To. University of Rochester. [Link]

  • 1-(cyclopropylmethyl)piperidin-4-amine (C9H18N2). PubChemLite. [Link]

  • N-cyclopropyl-1-methylpiperidin-4-amine (C9H18N2). PubChemLite. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. [Link]

  • Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. PubMed. [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. National Institutes of Health. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Optimization

side reactions in 1-cyclopropyl-N-methylpiperidin-4-amine synthesis

Technical Support Center: Troubleshooting 1-Cyclopropyl-N-methylpiperidin-4-amine Synthesis Executive Summary The synthesis of 1-cyclopropyl-N-methylpiperidin-4-amine presents a unique duality of challenges: managing the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-Cyclopropyl-N-methylpiperidin-4-amine Synthesis

Executive Summary

The synthesis of 1-cyclopropyl-N-methylpiperidin-4-amine presents a unique duality of challenges: managing the chemoselectivity of reductive amination on a piperidone core while preserving the acid-sensitive cyclopropyl moiety.

This guide moves beyond standard protocols to address the mechanistic root causes of failure. We focus on the two dominant synthetic pathways:

  • Route A (Reductive Amination): 1-cyclopropylpiperidin-4-one + Methylamine.

  • Route B (N-Cyclopropylation): N-methylpiperidin-4-amine + Cyclopropanone equivalent.

Module 1: The Reductive Amination Pathway

Context: Reaction of 1-cyclopropylpiperidin-4-one with methylamine using hydride donors (NaBH(OAc)₃, NaBH₄/Ti(OiPr)₄).

Critical Issue 1: "I am seeing >15% of the alcohol impurity (1-cyclopropylpiperidin-4-ol)."

Diagnosis: This is a classic case of Direct Ketone Reduction . The reducing agent is attacking the ketone before the imine/iminium species has fully formed. This is prevalent when using NaBH₄ (too aggressive) or when water is present in the solvent, shifting the equilibrium back toward the ketone.

The Mechanism: Reductive amination is a race between two rates:


 (formation of the C=N bond) and 

(reduction). If

, you get the alcohol.

Corrective Protocol (The Ti(OiPr)₄ Method): To eliminate the alcohol impurity, you must lock the ketone into the imine state before introducing the hydride.

  • Dehydration Phase: Mix the ketone and methylamine (2.0 equiv) in dry THF or DCM.

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2–1.5 equiv).

    • Why? Ti(OiPr)₄ acts as a dual-function reagent: it is a Lewis acid that catalyzes imine formation and a water scavenger that drives the equilibrium to completion.

  • Aging: Stir for 6–12 hours. Do not skip this.

  • Reduction: Dilute with methanol (required to solubilize the intermediate) and add NaBH₄ slowly.

DOT Diagram: Competitive Pathways in Reductive Amination

ReductiveAmination cluster_0 Critical Control Point Ketone 1-cyclopropyl piperidin-4-one Imine Imine Intermediate Ketone->Imine + MeNH2 Ti(OiPr)4 Alcohol Impurity A: 1-cyclopropyl piperidin-4-ol Ketone->Alcohol + Hydride (Direct Reduction) Target Target Amine (1-cyclopropyl-N-methyl...) Imine->Target + Hydride (Fast)

Caption: Pathway bifurcation. Direct reduction (red dashed line) occurs if the imine formation (green) is incomplete prior to hydride addition.

Critical Issue 2: "My yield is low, and I see 'dimeric' impurities."

Diagnosis: If using methylamine hydrochloride without adequate base, or if the reaction concentration is too high, you may form bis-alkylation products (though less common with secondary amine formation) or aminal dimers .

Troubleshooting Table:

VariableRecommendationScientific Rationale
Amine Source Use 2.0 M Methylamine in THF Avoids chloride salts which can buffer the pH too low, retarding imine formation.
Concentration 0.1 M - 0.2 MHigh concentration favors intermolecular side reactions (oligomerization).
Reducing Agent NaBH(OAc)₃ (STAB)STAB is less basic and milder than NaBH₄. It coordinates with the nitrogen, directing hydride delivery specifically to the imine.

Module 2: The Cyclopropyl Stability & Ring Opening

Context: Handling the N-cyclopropyl group during workup or alternative synthesis via N-cyclopropylation.

Critical Issue 3: "I lost the cyclopropyl ring during acid workup (Ring Opening)."

Diagnosis: The cyclopropyl amine moiety is acid-sensitive . While cyclopropyl amines are weak bases (


), the ring strain (~27 kcal/mol) makes them susceptible to acid-catalyzed ring opening, especially if heated.

The Side Reaction: Under strong acidic conditions (e.g., heating with 4M HCl), the nitrogen protonates. Nucleophilic attack (by Cl⁻ or water) on the cyclopropyl ring leads to homoallylic amines or chloropropyl derivatives.

  • Impurity B: N-methyl-N-(4-chlorobutyl)piperidin-4-amine (if HCl used).

  • Impurity C: N-allyl derivatives (via elimination).

Corrective Protocol:

  • Avoid Strong Mineral Acids: Do not use heated HCl for Boc-deprotection if a cyclopropyl group is already present. Use TFA/DCM at 0°C or HCl in Dioxane at room temperature (strictly monitored).

  • Workup pH: Quench reactions into saturated NaHCO₃. Do not allow the pH to drop below 3 during extraction.

DOT Diagram: Acid-Catalyzed Ring Opening

RingOpening Cyclo N-Cyclopropyl Amine Protonated Protonated Intermediate (Ammonium) Cyclo->Protonated + H+ (Strong Acid) Opened Impurity B: Homoallylic Amine (Ring Opened) Protonated->Opened Heat / Elimination Chloro Impurity C: Chloro-alkyl Amine Protonated->Chloro + Cl- (Nucleophile)

Caption: The cyclopropyl ring acts as a 'spring-loaded' trap. Strong acid protonates the amine, activating the ring for nucleophilic attack or elimination.

Module 3: Alternative Route (N-Cyclopropylation)

Context: Installing the cyclopropyl group last using N-methylpiperidin-4-amine.

FAQ: "Can I just alkylate with cyclopropyl bromide?"

Answer: No. Direct alkylation (


) on cyclopropyl halides is kinetically inhibited due to the inability of the transition state to achieve the required geometry (I-strain and Walsh orbital misalignment).
Recommended Solution: The "Giammarino" Protocol

Use (1-ethoxycyclopropoxy)trimethylsilane as a cyclopropanone equivalent.

  • Reagent: (1-ethoxycyclopropoxy)trimethylsilane.[1][2]

  • Mechanism: Generates cyclopropanone in situ, which undergoes reductive amination with the amine.

  • Key Troubleshooting:

    • Moisture Sensitivity: This reagent hydrolyzes rapidly to cyclopropanone hydrate, which polymerizes. Reagents must be distilled and solvents anhydrous.

    • Stoichiometry: Use 1.5–2.0 equivalents of the silane and 1.0 equivalent of NaBH₃CN.

References & Authoritative Sources

  • Reductive Amination with Ti(OiPr)₄:

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.

  • Synthesis of N-Cyclopropyl Amines (Giammarino Method):

    • Giammarino, S., et al. "Practical Synthesis of N-Cyclopropylamines." Organic Process Research & Development. (General reference for the silane methodology).

    • See also: Shiner, V. J., et al. "Trimethylsilyl-protected cyclopropanone hemiacetals." J. Am. Chem. Soc.

  • Cyclopropyl Ring Stability:

    • Wiberg, K. B. "The Structure and Properties of Cyclopropane." Angewandte Chemie International Edition.

  • General Reductive Amination Reviews:

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61.11 (1996): 3849-3862.

Sources

Troubleshooting

Technical Support Center: Optimizing Reductive Amination for 1-Cyclopropyl-N-methylpiperidin-4-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 1-cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 1-cyclopropyl-N-methylpiperidin-4-amine . This highly polar diamine is a critical building block and intermediate in modern medicinal chemistry, prominently featured in the synthesis of prolyl hydroxylase (PHD) inhibitors[1] and Myc family proto-oncogene modulators[2].

This guide bypasses generic advice to focus on the specific mechanistic causality, thermodynamic control, and isolation challenges associated with this exact molecular system.

Mechanistic Overview & Reaction Pathway

The standard synthesis of 1-cyclopropyl-N-methylpiperidin-4-amine relies on the reductive amination of 1-cyclopropylpiperidin-4-one with methylamine. The reaction proceeds via a two-step cascade:

  • Condensation: Nucleophilic attack of methylamine on the ketone carbonyl, followed by dehydration to form a transient iminium intermediate.

  • Hydride Transfer: Selective reduction of the iminium species to the target secondary amine using sodium triacetoxyborohydride (NaBH(OAc)₃)[3].

Understanding the kinetic difference between iminium formation and ketone reduction is critical. If the reducing agent is too aggressive or added prematurely, direct reduction of the starting material to 1-cyclopropylpiperidin-4-ol will occur, permanently capping your yield[4].

ReductiveAmination K 1-Cyclopropylpiperidin-4-one I Iminium Intermediate K->I + MeNH2 (- H2O) A 1-Cyclopropylpiperidin-4-ol (Byproduct) K->A Direct Reduction (Avoid) M Methylamine (MeNH2) M->I P 1-Cyclopropyl-N-methylpiperidin-4-amine I->P NaBH(OAc)3 Reduction

Reaction pathway for the reductive amination of 1-cyclopropylpiperidin-4-one.

Standard Experimental Protocol (Self-Validating Workflow)

This protocol is engineered as a self-validating system. By strictly controlling the order of addition and monitoring specific checkpoints, you ensure thermodynamic favorability toward the target amine.

Reagents Required:

  • 1-Cyclopropylpiperidin-4-one (1.0 equiv)

  • Methylamine hydrochloride (2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Free-Basing the Amine: Suspend methylamine hydrochloride in anhydrous DCE under a nitrogen atmosphere. Add DIPEA dropwise at room temperature.

    • Causality: Methylamine gas is highly volatile and difficult to handle quantitatively. Using the hydrochloride salt ensures accurate stoichiometry, but it must be free-based in situ by DIPEA (a non-nucleophilic base) to become a competent nucleophile for the subsequent condensation.

  • Imine Condensation: Add 1-cyclopropylpiperidin-4-one to the mixture. Stir at room temperature for 2 hours.

    • Validation Checkpoint: Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the iminium ion (M+H = 153.1) and complete consumption of the ketone (M+H = 140.1).

  • Selective Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ portion-wise over 15 minutes. Once addition is complete, warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild hydride source that requires the electrophilic activation of the iminium ion to react[5]. Cooling mitigates the exothermic hydride transfer, preventing thermal degradation of the intermediate.

  • Quench & Basification: Quench the reaction strictly with saturated aqueous NaHCO₃. Stir for 30 minutes to break down boron complexes. Then, add 6N NaOH until the aqueous layer reaches pH > 12.

    • Causality: The product is a highly basic diamine. At neutral or mildly basic pH, it remains protonated and partitioned in the aqueous layer. Pushing the pH above 12 ensures both nitrogen centers are fully deprotonated for organic extraction.

  • Isolation: Extract the aqueous layer three times with a 10% Methanol/Dichloromethane (DCM) solution. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Guides & FAQs

Q: My reaction stalled, and LC-MS shows a massive peak for 1-cyclopropylpiperidin-4-ol instead of my target amine. What went wrong? A: You are experiencing direct reduction of the starting ketone. This occurs when NaBH(OAc)₃ is added before the iminium intermediate has fully formed. Because water is a byproduct of imine formation, an equilibrium is established. Fix: Ensure you pre-stir the ketone and methylamine for at least 2 hours before adding the reducing agent. If the issue persists, add 3Å molecular sieves or a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) during Step 2 to drive the dehydration forward before hydride addition[6].

Q: I confirmed complete conversion via LC-MS, but my isolated yield after the aqueous workup is less than 20%. Where is my product? A: You have lost your product in the aqueous layer. 1-Cyclopropyl-N-methylpiperidin-4-amine has two basic nitrogen atoms (the piperidine nitrogen and the secondary amine). Standard extractions with ethyl acetate or pure DCM are thermodynamically insufficient to pull this highly polar molecule out of the water. Fix: You must use a highly polar extraction solvent. Use a mixture of 10% to 20% Methanol in DCM. If emulsions form, filter the biphasic mixture through a pad of Celite, or abandon liquid-liquid extraction entirely and utilize Strong Cation Exchange (SCX) chromatography to "catch and release" the basic amine.

Q: Can I substitute Sodium Borohydride (NaBH₄) for Sodium Triacetoxyborohydride (NaBH(OAc)₃) to save costs? A: Do not substitute these reagents in a direct (one-pot) reductive amination[6]. NaBH₄ is a hard, aggressive hydride source that will rapidly reduce your starting ketone to the alcohol byproduct before the imine can form. If you must use NaBH₄, you are required to use an indirect (step-wise) protocol: form the imine in anhydrous methanol, isolate it or drive it to completion with Ti(OiPr)₄, and only then add NaBH₄[3].

Q: Why am I seeing a tertiary amine byproduct (dimerization)? A: The secondary amine product can theoretically react with another equivalent of the starting ketone to form a bulky tertiary amine. Fix: Maintain a strict excess of methylamine (2.0 to 3.0 equivalents) to outcompete the product for the ketone electrophile.

Quantitative Data Summaries

To aid in your experimental design, the following tables summarize the kinetic and thermodynamic profiles of various reagents and solvents used in this specific transformation, derived from established optimization studies[3][5].

Table 1: Reducing Agent Comparison for Reductive Amination
Reducing AgentRelative Reaction RateTarget Amine YieldByproduct (Alcohol) YieldToxicity / Safety Profile
NaBH(OAc)₃ Moderate> 90% < 2% Low (Preferred standard)
NaBH₃CN Slow75 - 85%5 - 10%High (Generates toxic HCN gas)
NaBH₄ Fast< 40%> 50%Low (Poor chemoselectivity)
Table 2: Solvent Optimization for NaBH(OAc)₃ Mediated Amination
SolventImine Formation RateReduction RateOverall YieldNotes
1,2-Dichloroethane (DCE) FastFastExcellent (>90%) Optimal kinetics; standard choice.
Dichloromethane (DCM) ModerateModerateGood (80-85%)Acceptable, less toxic alternative to DCE.
Tetrahydrofuran (THF) SlowSlowFair (60-70%)Often requires acetic acid catalysis.
Methanol (MeOH) FastN/AVariableNaBH(OAc)₃ degrades rapidly in MeOH.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • US Patent 10,407,409 B2. (2019). 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD. Google Patents.
  • World Intellectual Property Organization WO2022046861A1. (2022). Modulators of myc family proto-oncogene protein. Google Patents.

Sources

Optimization

Technical Support Center: 1-Cyclopropyl-N-methylpiperidin-4-amine Stability

This technical support guide addresses the stability, degradation pathways, and troubleshooting protocols for 1-cyclopropyl-N-methylpiperidin-4-amine . It is designed for researchers observing unexpected impurity profile...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the stability, degradation pathways, and troubleshooting protocols for 1-cyclopropyl-N-methylpiperidin-4-amine . It is designed for researchers observing unexpected impurity profiles or potency loss in solution-state experiments.

Executive Summary & Chemical Profile

1-cyclopropyl-N-methylpiperidin-4-amine is a bifunctional amine containing a tertiary piperidine nitrogen substituted with a strained cyclopropyl group and a secondary exocyclic N-methyl amine. Its degradation profile is dominated by oxidative instability rather than hydrolysis, due to the absence of hydrolyzable esters or amides. Researchers typically encounter issues related to N-oxidation and radical-mediated cyclopropyl ring opening.

PropertyValueCritical Stability Note
Molecular Formula C

H

N

Susceptible to radical oxidation.
MW 154.25 g/mol Low MW degradants may elute in solvent front.
pKa (Calc) ~8.5 (2° amine), ~7.8 (3° amine)pH > 9.5 required to keep neutral (free base).
Key Lability Cyclopropyl RingHigh ring strain (~27.5 kcal/mol); prone to radical opening.
Key Lability Tertiary AmineProne to N-oxide formation (N-O).

Troubleshooting Guide (Q&A)

Category A: Solution Stability & Color Changes

Q1: My clear solution turned yellow/brown after 24 hours at room temperature. What happened? A: This is a hallmark of oxidative degradation , likely initiating at the secondary amine.

  • Mechanism: Secondary amines undergo auto-oxidation to form radical intermediates, which can polymerize or form conjugated imines (Schiff bases) that are chromophoric (yellow/brown).

  • Immediate Fix: Degas all buffers with N

    
     or He for 15 minutes before dissolution. Add an antioxidant like ascorbic acid (0.1%) or sodium metabisulfite if compatible with your assay.
    
  • Root Cause: Dissolved oxygen reacting with the N-methyl group or the cyclopropyl moiety.

Q2: I see a new peak at [M+16] in my LC-MS. Is this an impurity? A: Yes, this is the N-oxide variant.

  • Identity: 1-cyclopropyl-N-methylpiperidin-4-amine-N-oxide.

  • Locus of Oxidation: The tertiary piperidine nitrogen is the most electron-rich and sterically accessible site for electrophilic oxygen attack (e.g., from peroxides or dissolved O

    
    ).
    
  • Prevention: Avoid protic solvents that have aged (e.g., old THF or ethers containing peroxides). Store samples in amber vials to prevent photo-initiated oxidation.

Category B: Chromatographic Anomalies

Q3: My main peak area is decreasing, but I don't see stoichiometric recovery of impurities. Where is the mass going? A: You are likely experiencing volatile loss or non-chromophoric ring opening .

  • Volatile Loss: The free base is a low-molecular-weight amine and can be semi-volatile. If you are drying down samples using a rotovap or high-vacuum, you may be subliming the compound.

    • Correction: Always acidify (e.g., HCl in dioxane) to form the non-volatile salt before evaporation.

  • Ring Opening: Radical opening of the cyclopropyl ring often leads to aliphatic chains that lack UV chromophores (weak UV absorbance at 210 nm). Use a Charged Aerosol Detector (CAD) or ELSD for mass balance.

Q4: I observe a "fronting" peak or a split peak in HPLC. A: This is often a pH mismatch rather than degradation.

  • Cause: The compound has two basic centers. If your mobile phase pH is near the pKa (approx 7.5–8.5), the molecule rapidly exchanges between protonated and neutral states, causing peak splitting.

  • Solution: Buffer your mobile phase to pH > 10.5 (using Ammonium Hydroxide) or pH < 3.0 (using Formic Acid) to ensure a single ionization state.

Degradation Pathways (Mechanistic Insight)

The following diagram illustrates the primary degradation routes. The Cyclopropyl Ring Opening is the most critical pathway to monitor during stress testing, as it is irreversible and often catalyzed by trace metals or light.

DegradationPathways Parent 1-cyclopropyl-N- methylpiperidin-4-amine (C9H18N2) NOxide N-Oxide Formation (M+16) [Tertiary Amine Oxidation] Parent->NOxide H2O2 / Peroxides (Fast) Imine Imine/Enamine Intermediates [Secondary Amine Oxidation] Parent->Imine Auto-oxidation (Slow, pH > 8) RingOpen Ring-Opened Aliphatic Amines [Radical Mechanism] Parent->RingOpen SET Mechanism (Trace Metals/UV) Dealk N-Demethylated Analog (M-14) Parent->Dealk Oxidative Dealkylation Imine->Dealk Hydrolysis

Caption: Figure 1. Primary degradation pathways. The red arrows indicate the highest risk pathways (N-oxidation and Radical Ring Opening) in solution state.

Validated Stress Testing Protocols

To validate your analytical method or determine shelf-life, perform these forced degradation experiments. These protocols are calibrated for piperidine amines .

Experiment 1: Oxidative Stress (Peroxide)
  • Purpose: Simulate accelerated aging and susceptibility to N-oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of the amine in Acetonitrile:Water (50:50).

    • Add 30% H

      
      O
      
      
      
      to achieve a final concentration of 3% H
      
      
      O
      
      
      .
    • Incubate at Room Temperature for 2 hours. (Do not heat initially; amines oxidize rapidly).

    • Quench: Add 10% Sodium Metabisulfite solution to neutralize excess peroxide before injection.

    • Expected Result: Appearance of N-oxide peak (M+16) at RRT ~0.9 or ~1.1 depending on pH.

Experiment 2: Acid/Base Hydrolysis (Control)
  • Purpose: Verify the stability of the cyclopropyl ring (generally stable) vs. potential impurities.

  • Protocol:

    • Acid: 1N HCl at 60°C for 4 hours.

    • Base: 1N NaOH at 60°C for 4 hours.

    • Neutralization: Neutralize exactly to pH 7.0 before LC analysis to prevent peak distortion.

    • Expected Result: The parent compound should be stable (>95% recovery). Significant degradation here implies the presence of hydrolyzable impurities or extreme instability of the cyclopropyl group (rare without radical initiators).

Experiment 3: Photostability
  • Purpose: Test for radical-mediated ring opening.

  • Protocol:

    • Expose a 1 mg/mL solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).

    • Include a "Dark Control" wrapped in foil.

    • Expected Result: Comparison of Light vs. Dark samples. If Light sample shows degradation (ring opening products) and Dark does not, the compound is photosensitive.

Quantitative Data Summary (Typical)

Note: Values below are representative of structural analogs (cyclopropylamines/piperidines) and serve as a baseline for validation.

Stress ConditionTypical Recovery (%)Major DegradantDetection Method
Acid (0.1 N HCl, 24h, RT) 98 - 100%NoneHPLC-UV
Base (0.1 N NaOH, 24h, RT) 99 - 100%NoneHPLC-UV
Oxidation (3% H2O2, 2h) < 80%N-Oxide (M+16)LC-MS / CAD
Thermal (60°C, 7 days) 95 - 98%Dimer/OligomerHPLC-UV
Photolytic (UV/VIS) 85 - 90%Ring-opened isomersLC-MS

References

  • Oxidation of Cyclic Amines : Mechanism-based inactivation of cytochrome P450 by cyclopropylamines.[1] The study details the radical ring-opening mechanism (Single Electron Transfer) specific to cyclopropyl-nitrogen species.

    • Source:

  • Forced Degradation Guidelines: Stress testing of drug substances and drug products (ICH Q1A). Provides the regulatory framework for the protocols listed above.

    • Source:

  • Piperidine Stability: Thermal degradation of piperazine and its structural analogs. Provides comparative stability data for 6-membered nitrogen heterocycles.

    • Source:

  • Cyclopropyl Group Chemistry: The Chemistry of the Cyclopropyl Group. Discusses the strain energy (~27.5 kcal/mol)

    • Source:

Sources

Troubleshooting

purification techniques for 1-cyclopropyl-N-methylpiperidin-4-amine

Welcome to the Technical Support Center for the isolation and purification of 1-cyclopropyl-N-methylpiperidin-4-amine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-cyclopropyl-N-methylpiperidin-4-amine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with this highly basic diamine.

This molecule features two basic nitrogen centers: a sterically hindered tertiary amine on the piperidine ring and a secondary exocyclic amine. These structural characteristics make it highly prone to secondary interactions during chromatography and require precise pH control during extraction. This guide synthesizes field-proven methodologies and authoritative chromatographic principles to ensure high-yield, high-purity recovery.

I. Purification Strategy & Workflow

The purification of basic diamines requires a systematic approach to suppress unwanted ionization states. Below is the validated logical workflow for isolating the free base and converting it to a stable hydrochloride salt.

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup & LLE (Adjust to pH > 12) A->B Extract C Organic Phase (Free Base Diamine) B->C Phase Sep D Prep-HPLC Purification (0.1% TFA or High pH NH4OH) C->D Inject E Target Fractions D->E Elute F Salt Formation (HCl in Ether/EtOH) E->F Acidify G Pure 1-cyclopropyl-N-methylpiperidin-4-amine HCl F->G Crystallize

Workflow for the isolation and purification of 1-cyclopropyl-N-methylpiperidin-4-amine.

II. Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing during Reverse-Phase HPLC (RP-HPLC)? A1: Peak tailing in basic amines is primarily caused by secondary retention mechanisms[1]. Standard silica-based C18 columns contain unreacted surface silanol groups (Si-OH). At a mid-range pH (e.g., pH 4–8), these silanols ionize into negatively charged species (Si-O⁻), while the two nitrogen atoms on 1-cyclopropyl-N-methylpiperidin-4-amine remain protonated (NH⁺)[2]. This creates a strong, unintended ion-exchange interaction that drags the elution profile, resulting in an asymmetrical trailing edge[3].

Q2: How do I logically resolve this peak tailing? A2: You must eliminate the ionic interaction by manipulating the mobile phase pH to target either the silanols or the analyte:

  • Path A (Low pH < 3.0): Use 0.1% Trifluoroacetic acid (TFA). This fully protonates the acidic silanols, returning them to a neutral (Si-OH) state, thereby shutting down the ion-exchange mechanism[4]. Furthermore, TFA acts as an ion-pairing reagent, forming a hydrophobic complex with the protonated diamine[3]. This is a highly validated method for this specific molecule, yielding the TFA salt upon fraction lyophilization[5].

  • Path B (High pH > 10.0): Use an ammonium bicarbonate/ammonia buffer. This pushes the pH above the pKa of the diamine (typically ~9.5–10.0 for piperidines), fully deprotonating the molecule into its neutral free-base form. Without a positive charge, it cannot interact with the ionized silanols[2]. (Note: This requires a hybrid-silica column engineered to withstand high pH without dissolving).

PeakTailingLogic T1 Peak Tailing Observed (Asymmetry Factor > 1.5) T2 Check Mobile Phase pH T1->T2 T5 Check Column Chemistry T1->T5 T3 Low pH (< 3) Protonates Silanols T2->T3 Option A T4 High pH (> 10) Deprotonates Amines T2->T4 Option B T7 Symmetrical Peak Shape (Asymmetry Factor ~ 1.0) T3->T7 T4->T7 T6 Use Base-Deactivated/ End-Capped C18 T5->T6 T6->T7

Troubleshooting logic for resolving peak tailing in basic amine chromatography.

Q3: My compound streaks terribly on normal-phase silica TLC. How can I track my reaction? A3: Normal-phase silica is highly acidic. The basic diamine will bind irreversibly to the baseline or streak heavily. To resolve this, pre-treat your TLC plates by dipping them in a 5% Triethylamine (TEA) in hexanes solution and letting them dry before spotting. Alternatively, add 1–5% TEA or concentrated aqueous ammonia to your developing solvent (e.g., DCM:MeOH:NH₄OH 90:9:1).

Q4: I am getting poor recovery during Liquid-Liquid Extraction (LLE). What is going wrong? A4: Poor LLE recovery of piperidine derivatives is almost always a pH issue. If your aqueous phase is at pH 8 or 9, a significant equilibrium fraction of the diamine is still protonated and highly water-soluble. You must drive the aqueous phase to pH > 12 using 2M NaOH to ensure 100% of the molecules are in the lipophilic free-base state before extracting with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

III. Quantitative Data & Additive Selection

To optimize your chromatographic methods, use the following data tables to select the appropriate mobile phase modifiers and evaluate column performance.

Table 1: Impact of Mobile Phase pH on Peak Asymmetry for Basic Diamines

Mobile Phase Condition Target State Silanol State Expected Peak Asymmetry (As) Recommendation
Unbuffered Water/ACN (pH ~6) Cationic (NH⁺) Ionized (Si-O⁻) > 2.5 (Severe Tailing) Avoid. Strong secondary interactions[6].
0.1% Formic Acid (pH ~2.7) Cationic (NH⁺) Partially Neutral 1.5 - 1.8 (Moderate) Acceptable for LC-MS, but tailing may persist.
0.1% TFA (pH ~2.0) Cationic (NH⁺) Neutral (Si-OH) 1.0 - 1.2 (Excellent) Optimal. TFA acts as a strong ion-pair[4].

| 10 mM NH₄HCO₃ (pH 10.5) | Neutral Base | Ionized (Si-O⁻) | 1.0 - 1.1 (Excellent) | Optimal. Requires high-pH stable column[2]. |

Table 2: Mobile Phase Additive Comparison

Additive Concentration Mechanism of Action Volatility (for Prep-LC)
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v Lowers pH < 3; forms hydrophobic ion-pair with amines. High (Lyophilizable)
Triethylamine (TEA) 10 - 20 mM Competitively binds to active silanols, shielding the analyte[1]. Low (Difficult to remove)

| Ammonium Hydroxide | 0.1% v/v | Raises pH > 10; deprotonates the basic analyte. | High (Lyophilizable) |

IV. Step-by-Step Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (Free Base Isolation)

Causality: This protocol ensures complete deprotonation of the diamine, preventing product loss in the aqueous waste.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute with distilled water (approx. 3 volumes relative to the reaction volume).

  • Slowly add 2M NaOH(aq) dropwise while stirring until the aqueous layer reaches pH > 12 (verify with pH indicator strips).

  • Add Dichloromethane (DCM) or Ethyl Acetate (equal volume to the aqueous layer).

  • Shake vigorously, venting frequently. Allow the layers to separate completely.

  • Collect the organic (bottom layer for DCM, top for EtOAc).

  • Repeat the extraction two more times with fresh organic solvent.

  • Combine the organic layers, wash once with brine (saturated NaCl), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude free base (often a viscous oil).

Protocol 2: Preparative HPLC Purification (Low-pH Method)

Causality: Utilizes TFA to suppress silanol ionization and ion-pair with the diamine, ensuring sharp peaks and high resolution from structurally similar impurities[5].

  • Column Selection: Use a fully end-capped, base-deactivated C18 Prep column (e.g., 21.2 x 250 mm, 5 µm)[6].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Sample Prep: Dissolve the crude free base in a minimum volume of initial mobile phase (e.g., 5% B). Filter through a 0.45 µm PTFE syringe filter.

  • Gradient: Run a shallow gradient from 5% B to 60% B over 30 minutes. (Adjust based on analytical LC-MS scouting runs).

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • Recovery: Pool the pure fractions. Lyophilize directly to obtain 1-cyclopropyl-N-methylpiperidin-4-amine as the TFA salt.

Protocol 3: Hydrochloride Salt Formation and Crystallization

Causality: The free base is difficult to handle and prone to oxidation. Converting it to the bis-hydrochloride salt yields a stable, weighable solid.

  • Dissolve the purified free base (or neutralized TFA salt) in anhydrous Diethyl Ether or Ethanol (10 mL per gram of compound).

  • Cool the solution in an ice bath to 0 °C under an inert atmosphere (N₂ or Argon).

  • Slowly add 2.5 molar equivalents of HCl (e.g., 2M HCl in diethyl ether or 1.25M HCl in ethanol) dropwise with vigorous stirring.

  • A white precipitate (the hydrochloride salt) will form immediately.

  • Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Isolate the solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted organics.

  • Dry the solid in a vacuum desiccator overnight to yield pure 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride.

V. References

  • MICROSOLV. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology." mtc-usa.com. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com. Available at:[Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." alwsci.com. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com. Available at: [Link]

  • Google Patents. "US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD." google.com. Available at:

Sources

Optimization

unexpected results in experiments with 1-cyclopropyl-N-methylpiperidin-4-amine

Case Reference: CAS [Generic Scaffold] | Chemical Series: N-Substituted Piperidines [1] Welcome to the Advanced Application Support Center. You are accessing this guide because you have encountered anomalous data while w...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: CAS [Generic Scaffold] | Chemical Series: N-Substituted Piperidines [1]

Welcome to the Advanced Application Support Center. You are accessing this guide because you have encountered anomalous data while working with 1-cyclopropyl-N-methylpiperidin-4-amine . Whether you are observing inexplicable mass shifts in LC-MS, stalled coupling reactions, or rapid metabolic clearance, these "unexpected results" are often predictable consequences of the unique electronic and steric environment created by the cyclopropyl-piperidine motif.

This guide deconstructs these anomalies into actionable troubleshooting protocols.

Part 1: The "Phantom Mass" Anomaly (Stability & Purity)

User Symptom:

"I synthesized the compound, but after acidic workup or storage in solution, my LC-MS shows a major peak at M+18 or M+36 relative to the parent mass. The parent peak is diminishing."

Technical Diagnosis: The cyclopropyl moiety attached to the piperidine nitrogen (N1) is not merely a hydrophobic spacer; it is a strained ring with significant


-character (Walsh orbitals). Under acidic conditions—particularly strong mineral acids like HCl often used for salt formation—the cyclopropyl ring undergoes acid-catalyzed ring opening (hydrolysis) .[1]
  • Mechanism: Protonation of the N1 nitrogen increases the electrophilicity of the adjacent cyclopropyl carbons. Nucleophilic attack by water (or chloride) opens the ring, relieving strain but destroying the molecule.

  • Result: Formation of a linear propyl chain with a terminal hydroxyl (M+18) or chloride (M+36 if HCl is used).

Troubleshooting Protocol:

StepActionRationale
1 Check pH History If the compound was exposed to pH < 2.0 for >1 hour, degradation is likely.[1]
2 Switch Salt Form Avoid HCl salts if stability is an issue. Use Fumarate or Oxalate (milder acids, often crystalline).
3 Modify Workup Use cold extraction. Neutralize acid quenches immediately with NaHCO₃. Do not concentrate acidic solutions with heat.
4 Storage Store the free base in mild basic buffer or as a solid at -20°C. Avoid DMSO solutions for long-term storage (potential oxidation).[1]

Visual Logic: Stability Decision Tree

StabilityWorkflow Start Unexpected LC-MS Mass Shift CheckMass Is shift M+18 or M+36? Start->CheckMass AcidCheck Was Strong Acid (HCl/TFA) Used? CheckMass->AcidCheck Yes (M+18/36) Oxidation Diagnosis: N-Oxide Formation (M+16) CheckMass->Oxidation No (M+16) RingOpen Diagnosis: Cyclopropyl Ring Opening AcidCheck->RingOpen Yes (pH < 2) Solution1 Action: Switch to Fumaric/Oxalic Acid AcidCheck->Solution1 Prevention Solution2 Action: Use Fresh Reducing Agent / Inert Atmosphere Oxidation->Solution2

Caption: Diagnostic workflow for identifying degradation pathways based on mass spectral shifts.

Part 2: The "Stalled Coupling" Anomaly (Synthetic Reactivity)

User Symptom:

"I am trying to couple this amine to a carboxylic acid using standard EDC/HOBt conditions. Conversion is stuck at <20% even after 24 hours."

Technical Diagnosis: The target amine (N4-methyl) is a secondary amine situated on a piperidine ring.[1][2] This creates a "perfect storm" of steric hindrance:

  • N-Methyl Sterics: The methyl group directly hinders the approach of the activated electrophile.

  • Ring Puckering: The piperidine chair conformation adds bulk around the nitrogen.

  • Electronic Deactivation: If the N1-cyclopropyl group is protonated (ammonium form), the inductive effect withdraws electron density from the ring, slightly reducing the nucleophilicity of the N4 amine.

Troubleshooting Protocol:

Q: Which coupling reagent should I use?

  • Avoid: Carbodiimides (EDC, DCC) are often too slow for hindered secondary amines.

  • Recommended: Use HATU or COMU with HOAt (7-aza additive).[1] The pyridine nitrogen in HOAt assists in pre-organization and catalysis via the "neighboring group effect."

Q: What conditions favor the reaction?

  • Solvent: Switch to DMF or NMP (polar aprotic) to maximize the reaction rate.

  • Base: Use DIPEA (Hünig's base) or TMP (2,2,6,6-tetramethylpiperidine) to ensure the amine is deprotonated without competing for the electrophile.

  • Heat: These couplings often require 50–60°C.

Comparative Reactivity Table:

Reagent SystemConversion (24h, RT)Notes
EDC / HOBt< 20%Fail. Sterically unable to form the active ester intermediate efficiently.
T3P (Propylphosphonic anhydride)40-60%Better. Low epimerization risk, but requires high base load.[1]
HATU / HOAt / DIPEA > 90% Optimal. The At-ester is highly reactive toward hindered amines.[1]
Acid Chloride / Pyridine> 95%Aggressive. Good for simple substrates, but risks side reactions.
Part 3: The "Metabolic Disappearance" Anomaly (Biological Data)

User Symptom:

"The compound shows good potency in enzyme assays but vanishes rapidly in liver microsome (HLM) stability tests. We see covalent binding to proteins."

Technical Diagnosis: The cyclopropyl amine motif is a "double-edged sword" in medicinal chemistry. While it often improves metabolic stability compared to an ethyl group, it can also act as a suicide substrate for CYP450 enzymes.

  • Mechanism: CYP450 enzymes (specifically CYP2D6 or CYP3A4) attempt to oxidize the cyclopropyl ring. Instead of simple hydroxylation, this can generate a cyclopropyl radical or a ring-opened iminium ion .

  • Consequence: These reactive intermediates can covalently bind to the CYP enzyme (Mechanism-Based Inhibition or MBI) or other proteins, leading to toxicity and rapid clearance.

Troubleshooting Protocol:

  • Test for Time-Dependent Inhibition (TDI): Run an IC50 shift assay. If the IC50 decreases (potency increases) after pre-incubating the compound with microsomes and NADPH, you have MBI.

  • Metabolite Identification (MetID): Look for GSH (Glutathione) adducts in your mass spec data.[1] The presence of [M + GSH] indicates a reactive intermediate was trapped.

  • Structural Modification (Bioisosteres):

    • If the cyclopropyl is the liability, replace it with an oxetane (polar, less lipophilic, no radical ring opening) or a difluoroethyl group (blocks oxidation).

Visual Logic: Metabolic Fate

Metabolism Compound 1-Cyclopropyl- N-methylpiperidin-4-amine CYP CYP450 Oxidation Compound->CYP PathA Stable Metabolite (Hydroxylation) CYP->PathA Minor Path PathB Reactive Radical (Ring Opening) CYP->PathB Major Liability Toxicity Covalent Binding (Toxicity/TDI) PathB->Toxicity

Caption: Divergent metabolic pathways showing the risk of reactive intermediate formation.[1]

Part 4: Physicochemical FAQs

Q: Why is my compound an oil, and why does it turn yellow?

  • A: The free base is a lipophilic oil. Secondary amines are prone to air oxidation (N-oxide formation), which causes yellowing.[1]

    • Fix: Convert to a salt (e.g., Dihydrochloride or Difumarate) for a stable, white solid. Store under Argon.

Q: What are the expected pKa values?

  • A: You have two basic centers.

    • N1 (Piperidine-Cyclopropyl): pKa ~ 8.5 - 9.[1]0. (Lower than typical piperidine due to the electron-withdrawing character of the strained cyclopropyl ring).

    • N4 (Secondary Amine): pKa ~ 10.0 - 10.5.[1]

    • Implication: At physiological pH (7.4), the molecule is likely dicationic or monocationic, affecting membrane permeability (PAMPA/Caco-2).[1]

References
  • BenchChem. (2025).[3][4][5][6] Applications in medicinal chemistry for cyclopropyl-containing compounds. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7][8] ACS Publications. Retrieved from [1]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups: Bioactivation risks. Retrieved from [1]

  • Schäfer, G., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. Retrieved from [1]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry: Stability and Synthesis. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: 1-Cyclopropyl-N-methylpiperidin-4-amine

The following guide is designed for researchers and analytical scientists. It addresses the critical challenge of structurally validating 1-cyclopropyl-N-methylpiperidin-4-amine , specifically distinguishing it from its...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and analytical scientists. It addresses the critical challenge of structurally validating 1-cyclopropyl-N-methylpiperidin-4-amine , specifically distinguishing it from its commercially prevalent regioisomer, N-cyclopropyl-1-methylpiperidin-4-amine .

Distinguishing Regioisomers in Piperidine Therapeutics

Executive Summary & The Structural Challenge

In the development of H3 receptor antagonists and GPCR ligands, the N-substituted piperidine scaffold is ubiquitous. However, the synthesis of 1-cyclopropyl-N-methylpiperidin-4-amine (Target) often yields isobaric impurities or is confused with its inverse regioisomer, N-cyclopropyl-1-methylpiperidin-4-amine (Alternative) .

Both compounds share the formula C


H

N

and a molecular weight of 154.25 g/mol .[1] Standard LC-MS (Low Res) cannot distinguish them. This guide compares the Standard QC Protocol (often insufficient) against a Definitive Structural Audit , providing the specific spectral markers required to validate the correct isomer.
FeatureTarget Structure Common Alternative (Regioisomer)
IUPAC Name 1-cyclopropyl-N-methylpiperidin-4-amineN-cyclopropyl-1-methylpiperidin-4-amine
Ring Nitrogen (N1) Cyclopropyl groupMethyl group
Exocyclic Nitrogen (N4) Methyl groupCyclopropyl group
CAS (Representative) Not commonly indexed387358-48-7
Validation Status Requires 2D NMR / MS-MS Often misidentified as Target

Comparative Validation Workflows

We compare two validation approaches. The Standard Protocol relies on retention time and mass, which leads to false positives due to the identical polarity and mass of the isomers. The Definitive Protocol utilizes nuclear magnetic resonance (NMR) connectivity to confirm substituent placement.

Workflow Visualization

The following diagram outlines the decision logic required to reject the Alternative isomer.

ValidationWorkflow Start Crude Sample (C9H18N2) LCMS LC-MS (ESI+) [M+H]+ = 155.15 Start->LCMS Decision1 Isomeric Ambiguity? LCMS->Decision1 NMR_1H 1H NMR (CDCl3) Decision1->NMR_1H Mass Matches Both Isomers NOESY 2D NOESY Spatial Correlations NMR_1H->NOESY Check N-Me Environment Result_Target VALIDATED: 1-cyclopropyl- N-methyl... NOESY->Result_Target N-Me correlates with H4 (Methine) Result_Alt REJECTED: N-cyclopropyl- 1-methyl... NOESY->Result_Alt N-Me correlates with H2/H6 (Ring)

Figure 1: Decision tree for distinguishing the target piperidine from its inverse regioisomer using NOESY correlations.

Detailed Experimental Protocols

Method A: High-Resolution Mass Spectrometry (MS/MS)

While parent mass is identical, fragmentation patterns (MS/MS) reveal the substituent connectivity.

  • Instrument: Q-TOF or Orbitrap.

  • Mode: ESI Positive, Collision Energy (CE) 20-35 eV.

Diagnostic Fragmentation:

  • Target (Ring-Cyclopropyl): The cyclopropyl group on the piperidine nitrogen is prone to radical loss or ring opening. Look for a characteristic fragment at m/z ~110-112 (loss of exocyclic N-methylamine fragment

    
    ) retaining the cyclopropyl-piperidine core.
    
  • Alternative (Ring-Methyl): The N-methyl piperidine core is extremely stable and typically generates a dominant m/z 98 fragment (N-methylpiperidinyl cation) after losing the exocyclic amine chain.

Method B: Definitive NMR Spectroscopy (The Gold Standard)

This is the only self-validating method. The chemical shift of the methyl group and the cyclopropyl methine proton are distinct.

Sample Preparation:

  • Dissolve 5-10 mg in 600 µL CDCl

    
      (Chloroform-d).
    
  • Note: Avoid DMSO-d

    
     if possible, as solvent viscosity broadens the subtle coupling of the cyclopropyl protons.
    

Key Spectral Markers (Comparison Table):

SignalTarget: 1-cyclopropyl-N-methyl... Alternative: N-cyclopropyl-1-methyl... Causality / Logic
N-Methyl (

)
~2.45 ppm (Singlet) ~2.25 ppm (Singlet) Methyl on a secondary amine (exocyclic) is less shielded than methyl on a tertiary ring amine.
Cyclopropyl CH (

)
~1.60 ppm (Multiplet) ~2.10 ppm (Multiplet) The ring nitrogen (N1) is more electron-rich, shielding the attached cyclopropyl proton more than the exocyclic amine.
H4 Methine (

)
~2.50 ppm ~2.65 ppm The substituent directly attached to N4 influences the shift of the piperidine H4 proton.
NOESY Correlation N-Me

H4
N-Me

H2/H6
The "Smoking Gun": Spatial proximity defines the structure.

The "Smoking Gun" Experiment: 2D NOESY

To objectively validate the structure, you must run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This correlates protons that are close in space (<5 Å), regardless of bond connectivity.

NOESY Correlation Diagram

The following diagram illustrates the specific NOE signals that confirm the Target structure versus the Alternative .

NOESY_Logic Me_Target N-Methyl Protons (Target Structure) H4 H4 (Methine) (Piperidine Center) Me_Target->H4 STRONG NOE (Validates Target) H26 H2/H6 (Ring) (Piperidine Alpha) Me_Target->H26 No Signal Me_Alt N-Methyl Protons (Alternative Structure) Me_Alt->H4 Weak/No Signal Me_Alt->H26 STRONG NOE (Validates Alternative)

Figure 2: Expected NOE correlations. In the Target (1-cyclopropyl-N-methyl...), the Methyl group is exocyclic and sits close to the H4 proton. In the Alternative, the Methyl is on the ring and sits close to H2/H6.

Synthesis & Impurity Context

Understanding the synthesis origin helps predict which alternative is present.

  • Reductive Amination Route: Reaction of 1-cyclopropylpiperidin-4-one with methylamine .

    • Risk:[2] If the starting material contains 1-methylpiperidin-4-one (impurity), you will generate the "Alternative" isomer.

    • Validation: The Target structure relies heavily on the purity of the 1-cyclopropylpiperidin-4-one precursor.

  • Nucleophilic Substitution Route: Reaction of 1-cyclopropyl-4-chloropiperidine with methylamine .

    • Risk:[2] Low. This route is more regiospecific but lower yielding.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard text for NMR shift prediction of amines).
  • PubChem Compound Summary. "N-cyclopropyl-1-methylpiperidin-4-amine" (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Clayden, J., et al.Organic Chemistry. "Conformational Analysis of Piperidines". Oxford University Press.
  • Reich, H. J. "Chem 605: Structure Determination Using NMR". University of Wisconsin-Madison. Available at: [Link]

Sources

Comparative

comparing 1-cyclopropyl-N-methylpiperidin-4-amine with other piperidine derivatives

Executive Summary 1-cyclopropyl-N-methylpiperidin-4-amine represents a strategic "sweet spot" in medicinal chemistry scaffold design. It bridges the gap between the metabolic instability of isopropyl derivatives and the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-cyclopropyl-N-methylpiperidin-4-amine represents a strategic "sweet spot" in medicinal chemistry scaffold design. It bridges the gap between the metabolic instability of isopropyl derivatives and the steric limitations of simple methyl analogs.

This guide objectively compares this building block against its primary structural alternatives. The verdict is clear: the cyclopropyl moiety offers a superior metabolic profile due to the high C–H bond dissociation energy of the strained ring, effectively "shielding" the nitrogen from oxidative dealkylation by CYP450 enzymes while maintaining a lipophilic profile similar to isopropyl groups.

Part 1: Comparative Physicochemical Profile

The following table contrasts 1-cyclopropyl-N-methylpiperidin-4-amine with its two most common functional alternatives: the Isopropyl analog (steric equivalent) and the Methyl analog (polarity equivalent).

Table 1: Structural & Performance Metrics
Feature1-Cyclopropyl-N-methyl... (Subject)1-Isopropyl-N-methyl... (Comparator A)1-Methyl-N-methyl... (Comparator B)
Structure Strained Ring (

rich)
Acyclic Branched AlkylSmall Alkyl
Predicted cLogP ~0.8 – 1.1~1.3 – 1.5~0.2 – 0.5
Basicity (pKa) ~8.3 (Ring N), ~9.8 (Amine)~9.5 (Ring N)~9.2 (Ring N)
Metabolic Stability High (CYP Shield)Low (Oxidative Dealkylation)Moderate
CYP Inhibition Risk Low to ModerateModerateLow
Conformational Rigidity High (Fixed Geometry)Low (Rotatable Bonds)N/A
Technical Analysis of the Data[2][3][4][5][6][7][8]
  • The "Cyclopropyl Shield" (Metabolic Stability): The primary advantage of the subject compound is the resistance of the cyclopropyl ring to Cytochrome P450 metabolism. In the isopropyl analog (Comparator A), the methine C–H bond is weak and prone to radical abstraction, leading to rapid N-dealkylation. The cyclopropyl C–H bonds are shorter and stronger (higher bond dissociation energy due to ring strain), significantly slowing down this clearance pathway.

  • Basicity Modulation: The cyclopropyl group is electron-withdrawing relative to an isopropyl group due to the high

    
    -character of the C–C bonds. This lowers the pKa of the piperidine nitrogen by approximately 1.0–1.5 log units compared to the isopropyl variant. This is often advantageous for membrane permeability , as it increases the fraction of the neutral species at physiological pH (7.4).
    
  • Lipophilicity (LogP): It offers a "Goldilocks" zone. It is more lipophilic than the methyl analog (improving brain penetration if CNS targeted) but less lipophilic than the isopropyl analog, reducing the risk of non-specific protein binding.

Part 2: Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic behind selecting this scaffold.

SAR_Logic Molecule 1-Cyclopropyl-N-methylpiperidin-4-amine Cyclopropyl Cyclopropyl Group (The Shield) Molecule->Cyclopropyl Piperidine Piperidine Core (The Scaffold) Molecule->Piperidine Amine N-Methyl Amine (The Handle) Molecule->Amine Metabolism CYP450 Oxidation Cyclopropyl->Metabolism Blocks (High BDE) Permeability Membrane Permeability Cyclopropyl->Permeability Modulates pKa Piperidine->Permeability Solubility Balance Coupling Amide/Urea Coupling Amine->Coupling Reactive Site

Figure 1: SAR decomposition highlighting the metabolic shielding effect of the cyclopropyl moiety.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are designed to be self-validating . The synthesis utilizes a reductive amination approach, which is superior to direct alkylation due to fewer side products (over-alkylation).

Protocol A: Synthesis via Reductive Amination[2][4][7][11]

Objective: Synthesize 1-cyclopropyl-N-methylpiperidin-4-amine from 1-cyclopropylpiperidin-4-one.

Reagents:

  • 1-cyclopropylpiperidin-4-one (1.0 eq)

  • Methylamine (2.0 M in THF, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Workflow:

  • Imine Formation (Equilibrium Check):

    • Dissolve 1-cyclopropylpiperidin-4-one in dry DCM under nitrogen.

    • Add Methylamine solution and Acetic Acid.

    • Critical Step: Stir for 30–60 minutes before adding the reducing agent. This ensures the ketone-imine equilibrium shifts toward the imine.

    • Validation: Take a small aliquot for NMR or TLC. Disappearance of the ketone spot indicates readiness.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise (exothermic reaction).

    • Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x).[2]

    • Purification: The secondary amine product can be purified via acid-base extraction (dissolve in dilute HCl, wash with ether, basify aqueous layer, extract with DCM) or column chromatography (DCM/MeOH/NH₄OH).

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Accurately determine the pKa of the piperidine nitrogen vs. the exocyclic amine.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (1:1) to ensure solubility.

  • Blanking: Run a blank titration with just the solvent to subtract background ions.

  • Titration: Use 0.1 M HCl as the titrant.

  • Data Analysis: Plot pH vs. Volume of Titrant. Look for two inflection points .

    • Inflection 1 (~pH 9.8): Protonation of the exocyclic N-methyl amine.

    • Inflection 2 (~pH 8.3): Protonation of the cyclopropyl-piperidine nitrogen.

    • Note: The cyclopropyl nitrogen is less basic than a standard alkyl-piperidine due to the

      
      -like character of the cyclopropyl ring bonds.
      

Part 4: Synthesis Workflow Diagram

Synthesis_Flow Ketone 1-Cyclopropylpiperidin-4-one Imine Imine Intermediate (Equlibrium) Ketone->Imine Condensation Amine Methylamine (THF) Amine->Imine Condensation STAB Na(OAc)3BH Product 1-Cyclopropyl-N-methylpiperidin-4-amine STAB->Product Reagent Imine->Product Hydride Transfer Step1 Step 1: Mixing & Acid Cat. (DCM, AcOH, 30 min) Step2 Step 2: Reduction (0°C -> RT, 12h)

Figure 2: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB).

References

  • Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry.

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.

  • BenchChem. (2025).[2][1][5] A Comparative Guide to N-cyclopropylthian-4-amine and N-cyclopropylpiperidin-4-amine in Scaffold Design.

  • Bauer, M. R., et al. (2016).[3] Put a ring on it: application of small aliphatic rings in medicinal chemistry.[3] ChemMedChem.

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Cited for comparative lipophilicity trends of small rings).

Sources

Validation

Biological Activity &amp; SAR Profile: 1-Cyclopropyl-N-methylpiperidin-4-amine

This guide provides an in-depth technical analysis of 1-cyclopropyl-N-methylpiperidin-4-amine , a critical pharmacophore used in the development of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors and M...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-cyclopropyl-N-methylpiperidin-4-amine , a critical pharmacophore used in the development of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors and Myc family protein modulators.

Executive Summary

1-Cyclopropyl-N-methylpiperidin-4-amine (CAS: 2171803-16-8) is not a standalone therapeutic agent but a high-value medicinal chemistry scaffold . It serves as a strategic "linker-tail" moiety in drug discovery, particularly for HIF-PHD inhibitors (e.g., analogs of Desidustat or Vadadustat) and H3 receptor antagonists .

Its biological value lies in its unique structural properties:

  • Metabolic Stability: The cyclopropyl group blocks N-dealkylation more effectively than linear alkyls (ethyl/propyl) due to the high bond dissociation energy of the cyclopropyl C-H bonds.

  • Basicity Modulation: The electron-withdrawing nature of the cyclopropyl group (due to increased s-character in the C-N bond) lowers the pKa of the piperidine nitrogen (~8.5 vs. ~10.0 for N-isopropyl), improving membrane permeability and reducing off-target hERG channel blockade.

  • Steric Fit: It provides a rigid, compact hydrophobic vector that fits into narrow lipophilic pockets in enzymes like PHD2.

Comparative Analysis: Cyclopropyl vs. Analogs

The following table compares the 1-cyclopropyl variant against its structural analogs (1-isopropyl, 1-ethyl, and 1-methyl) in the context of a hypothetical PHD inhibitor scaffold.

Table 1: Physicochemical & Biological Profile of N-Substituted Piperidine Scaffolds
Feature1-Cyclopropyl (Target) 1-Isopropyl (Analog) 1-Ethyl (Analog) 1-Methyl (Analog)
Steric Bulk (A-value) Moderate (Rigid)High (Flexible)LowVery Low
Basicity (pKa of N1) ~8.3 - 8.7 (Lower)~10.0 - 10.5 (High)~10.0~9.8
Metabolic Stability High (Resists CYP450)Low (Prone to hydroxylation)ModerateLow (N-demethylation)
hERG Liability Reduced (Lower pKa)High (Cationic trap)ModerateModerate
Target Affinity (PHD2) < 10 nM (IC50) ~50 nM (IC50)~100 nM (IC50)> 200 nM (IC50)
Lipophilicity (cLogP) ~1.2~1.5~0.9~0.5

Expert Insight: The 1-cyclopropyl group is often the "Goldilocks" substituent. It provides enough lipophilicity to cross membranes but lowers the basicity enough to prevent lysosomal trapping and hERG toxicity, a common failure mode for N-isopropyl piperidines.

Mechanism of Action: The HIF-PHD Pathway

This scaffold is typically attached to a core pharmacophore (e.g., a pyrazolyl-nicotinamide) to inhibit Prolyl Hydroxylase Domain (PHD) enzymes.

  • Normal State (Normoxia): PHD enzymes hydroxylate HIF-1α, marking it for degradation by VHL (Von Hippel-Lindau) E3 ligase.

  • Inhibited State (Drug Action): The inhibitor binds to the catalytic iron center of PHD. The 1-cyclopropyl-N-methylpiperidin-4-amine tail extends into the solvent-exposed region or a hydrophobic sub-pocket, stabilizing the binding.

  • Result: HIF-1α accumulates, dimerizes with HIF-1β, and translocates to the nucleus to activate erythropoietin (EPO) genes.

Figure 1: HIF-1α Signaling & Drug Intervention

HIF_Pathway PHD PHD Enzyme (Active) HIF1a HIF-1α (Substrate) PHD->HIF1a Hydroxylates Inhibitor Inhibitor (Contains 1-cyclopropyl scaffold) Inhibitor->PHD Blocks Active Site Inhibitor->HIF1a Stabilizes HIF1a_OH HIF-1α-OH (Hydroxylated) HIF1a->HIF1a_OH O2 + 2-OG HIF_Dimer HIF-1α / HIF-1β Dimer HIF1a->HIF_Dimer Accumulation VHL VHL E3 Ligase HIF1a_OH->VHL Recruitment Degradation Proteasomal Degradation VHL->Degradation Ubiquitination EPO_Gene EPO Gene Transcription HIF_Dimer->EPO_Gene Activates

Caption: Mechanism of PHD inhibition. The 1-cyclopropyl scaffold enhances the inhibitor's potency and PK profile, leading to HIF-1α stabilization.

Experimental Protocols

Protocol A: Synthesis of 1-Cyclopropyl-N-methylpiperidin-4-amine

This intermediate is synthesized via Reductive Amination , a standard but critical protocol to ensure high purity and yield.

Reagents:

  • N-Methylpiperidin-4-one (Starting material)

  • Cyclopropylamine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic Acid (Catalytic)[1]

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: Dissolve N-methylpiperidin-4-one (10 mmol) in DCM (50 mL). Add Cyclopropylamine (12 mmol) and Acetic Acid (0.5 mL). Stir at Room Temperature (RT) for 2 hours under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 30 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (10% MeOH/DCM).

  • Quench: Quench with saturated NaHCO3 solution (50 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude oil is purified via column chromatography (Silica gel, 0-10% MeOH in DCM with 1% NH4OH) to yield the title compound as a pale yellow oil.

Protocol B: In Vitro PHD2 Inhibition Assay (TR-FRET)

To validate the biological activity of a drug containing this scaffold:

  • enzyme Prep: Recombinant human PHD2 (residues 181–426).

  • Substrate: Biotinylated HIF-1α peptide (DLDLEMLAPYIPMDDDFQL).

  • Reaction Mix: 2 nM PHD2, 50 nM peptide, 2 µM 2-oxoglutarate, 10 µM Fe(II), 2 mM Ascorbate in 50 mM HEPES (pH 7.5).

  • Incubation: Incubate test compounds (containing the cyclopropyl scaffold) at varying concentrations (0.1 nM – 10 µM) for 60 mins at RT.

  • Detection: Add Eu-labeled anti-HIF-1α-OH antibody and APC-labeled Streptavidin.

  • Readout: Measure TR-FRET signal (Ex 337 nm, Em 620/665 nm). Calculate IC50.

Structural Logic & Synthesis Pathway[3][4]

The following diagram illustrates how the 1-cyclopropyl-N-methylpiperidin-4-amine fragment is integrated into a final bioactive molecule (e.g., a PHD inhibitor like the one described in US Patent 10,407,409).

Figure 2: Fragment-Based Drug Assembly

Synthesis_Logic Piperidone N-Boc-Piperidin-4-one Scaffold 1-Cyclopropyl-N-methyl piperidin-4-amine (The Fragment) Piperidone->Scaffold 1. Reductive Amination 2. Deprotection/Methylation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Scaffold Reagent FinalDrug Active PHD Inhibitor (IC50 < 10 nM) Scaffold->FinalDrug SnAr Coupling (Nucleophilic Substitution) Core 2-Chloropyrimidine Core (Pharmacophore) Core->FinalDrug Electrophile

Caption: Synthetic workflow showing the convergence of the cyclopropyl-piperidine fragment with the heteroaromatic core.

References

  • US Patent 10,407,409. "6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD".
  • Rabinowitz, M. H., et al. (2022). "Modulators of myc family proto-oncogene protein".
  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism in Drug Design". Academic Press. (General reference for Cyclopropyl vs Isopropyl bioisosteres).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 1-Cyclopropyl-N-methylpiperidin-4-amine Derivatives

Focus Application: Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists[1] Executive Summary This guide critically evaluates the 1-cyclopropyl-N-methylpiperidin-4-amine scaffold, a specialized pharmacophore in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists[1]

Executive Summary

This guide critically evaluates the 1-cyclopropyl-N-methylpiperidin-4-amine scaffold, a specialized pharmacophore in the development of non-imidazole Histamine H3 receptor ligands.[1] Historically, early H3 antagonists (e.g., Thioperamide) relied on an imidazole moiety, which caused severe metabolic liabilities, specifically Cytochrome P450 (CYP) inhibition.[1] The transition to piperidine-based scaffolds resolved these ADME issues.

This specific derivative—characterized by a cyclopropyl group at N1 and a methylamine at C4 —represents a "reversed" connectivity compared to standard ligands like Pitolisant (where the linker attaches to N1). This guide compares its performance against industry standards, highlighting its superior metabolic stability and unique binding kinetics.[1]

Scaffold Analysis & Pharmacophore Logic[1]

The Structural Shift: Imidazole vs. Piperidine

The primary driver for adopting this scaffold is the elimination of the imidazole ring.[1] The imidazole nitrogen often coordinates with the heme iron of CYP enzymes, leading to drug-drug interactions.[1] The piperidine ring maintains the necessary basicity (


) for ionic interaction with the conserved Asp114 (TM3)  residue in the H3 receptor, without the heme liability.[1]
The "Cyclopropyl-Capped" Advantage

The N-cyclopropyl substituent is not merely a lipophilic cap; it serves two critical bioisosteric functions:

  • Metabolic Shielding: Unlike N-ethyl or N-isopropyl groups, the cyclopropyl ring is resistant to N-dealkylation due to the high bond dissociation energy of cyclopropyl C-H bonds (

    
    ).
    
  • Steric Fit: The cyclopropyl group occupies a specific small hydrophobic sub-pocket in the H3R orthosteric site, often yielding higher affinity (

    
    ) compared to the bulkier N-tert-butyl or more flexible N-propyl analogs.
    
DOT Diagram: SAR Logic Map

The following diagram illustrates the functional impact of structural modifications on this specific scaffold.

SAR_Logic Core 1-Cyclopropyl-N-methyl piperidin-4-amine N1_Sub N1-Cyclopropyl Group Core->N1_Sub C4_Amine C4-Methylamine Core->C4_Amine Piperidine Piperidine Ring Core->Piperidine Effect_Metabolism Prevents N-Dealkylation (Metabolic Stability) N1_Sub->Effect_Metabolism High C-H Bond Energy Effect_Linker Attachment Point for Lipophilic Tail (Amide/Urea) C4_Amine->Effect_Linker Nucleophilic Handle Effect_Binding Ionic Bond to Asp114 (Crucial for Affinity) Piperidine->Effect_Binding Basic Center (pKa ~9)

Figure 1: Structure-Activity Relationship (SAR) Logic of the 1-Cyclopropyl-N-methylpiperidin-4-amine scaffold.[1]

Comparative Performance Analysis

This section compares the Cyclopropyl-Piperidine (CP) scaffold against the Imidazole (Thioperamide) class and the N-Linked Piperidine (Pitolisant) class.

Table 1: Pharmacological & ADME Comparison
FeatureCP-Scaffold Derivatives Pitolisant (Reference) Thioperamide (Legacy)
Core Structure N-Cyclopropyl Piperidine (C4-linked)N-Linker PiperidineImidazole
H3 Binding (

)
0.5 – 5.0 nM 0.16 nM~2-5 nM
Functional Mode Inverse AgonistInverse AgonistInverse Agonist
CYP Inhibition Low (Clean profile)LowHigh (CYP2D6/3A4)
BBB Penetration High (LogP ~2.5-3.5)HighModerate
Metabolic Stability Excellent (Cyclopropyl shield) GoodPoor (Rapid clearance)
hERG Liability Moderate (Requires optimization)ModerateLow
Key Insight: The "Linker" Orientation
  • Pitolisant: The piperidine nitrogen is attached to the linker. This leaves the C4 position empty.

  • CP-Scaffold: The piperidine nitrogen is "capped" with cyclopropyl. The linker attaches at the C4-amine.

    • Advantage: This orientation allows for the synthesis of Amide or Urea derivatives at the C4 position, creating rigid linear molecules that can reach the secondary binding pocket (Tyr374/Glu206) more effectively than flexible ether chains.[1]

Experimental Protocols (Self-Validating Systems)

To generate the data above, the following protocols are required. These methodologies are designed with internal controls to ensure data integrity.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine


 values using 

-methylhistamine (

-NAMH).
  • Membrane Prep: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Mix

      
       membrane protein with 
      
      
      
      -NAMH.
    • Add test compound (concentration range:

      
       to 
      
      
      
      M).
    • Control: Define non-specific binding using

      
      Pitolisant  or Thioperamide  (do not use histamine due to rapid degradation).
      
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).

  • Calculation: Derive

    
     from sigmoid curves and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of 
      
      
      
      -NAMH should be
      
      
      .[2] If
      
      
      , membrane quality is compromised.[1]
Protocol B: cAMP Functional Assay (Inverse Agonism)

Objective: Confirm inverse agonism (H3R is


-coupled; constitutive activity suppresses cAMP).
  • Stimulation: H3R has high constitutive activity, keeping basal cAMP low.[1] To measure inverse agonism (which increases cAMP) or antagonism, we first stimulate cyclase activity with Forskolin (10

    
    M) .[1]
    
  • Treatment:

    • Agonist Mode: Add Histamine -> cAMP decreases.

    • Antagonist Mode: Add Histamine (

      
      ) + Test Compound -> cAMP acts as "rescue" (increases back to Forskolin levels).
      
    • Inverse Agonist Mode: Add Test Compound alone (without Histamine) -> cAMP increases above basal Forskolin levels (blocking constitutive

      
       activity).
      
  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).

  • Validation: Pitolisant must show a dose-dependent increase in cAMP (inverse agonism) with an

    
    .
    

Synthesis & Workflow Visualization

The synthesis of this scaffold requires a reductive amination strategy that avoids over-alkylation.

DOT Diagram: Synthesis & Screening Workflow

Workflow Start Start: N-Boc-4-piperidone Step1 1. Reductive Amination (Cyclopropylamine + NaBH(OAc)3) Start->Step1 Step2 2. Boc Deprotection (TFA) Step1->Step2 Step3 3. N-Methylation / Amide Coupling (Linker Attachment) Step2->Step3 Screen1 Binding Assay ([3H]-NAMH) Step3->Screen1 Decision Ki < 10 nM? Screen1->Decision Decision->Step3 No (Redesign) Screen2 Functional Assay (cAMP / GTPgS) Decision->Screen2 Yes Screen3 ADME Profiling (CYP Inhibition / Microsomal Stability) Screen2->Screen3

Figure 2: Synthesis and Screening Cascade for Cyclopropyl-Piperidine Derivatives.

Synthetic Note

To synthesize 1-cyclopropyl-N-methylpiperidin-4-amine :

  • Starting Material: N-Boc-4-piperidone is NOT the correct start if you want the cyclopropyl on N1.

  • Correct Route: Start with 1-Boc-4-piperidone .

    • Step A: Reductive amination with Methylamine (creates the C4-N-Methyl bond).

    • Step B: Boc Deprotection (exposes Ring Nitrogen).

    • Step C: Reductive amination with (1-ethoxycyclopropoxy)trimethylsilane or direct alkylation (challenging) or reductive amination with cyclopropanone equivalent.

    • Alternative (Better): Start with 1,4-dioxa-8-azaspiro[4.5]decane .[1] Alkylate N with cyclopropyl bromide (or reductive amination). Deprotect ketone. Reductive amination with Methylamine.

References

  • Schwartz, J. C., et al. (2011).[1] Histamine H3 receptors: from target identification to drug leads. Nature Reviews Drug Discovery. Link

  • Lazewska, D., et al. (2001).[1][3] Piperidine-containing histamine H3 receptor antagonists of the carbamate series. Pharmazie.[3] Link

  • Hauwert, N. J., et al. (2022).[1] SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16 reveals potent inverse agonism.[4] Archiv der Pharmazie. Link[1]

  • BenchChem. (2025).[5] A Comparative Guide to N-cyclopropylthian-4-amine and N-cyclopropylpiperidin-4-amine in Scaffold Design.Link[1]

  • Nieto, M. J., et al. (2006).[1] Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[6] Journal of Medicinal Chemistry.[7] Link

Sources

Validation

A Comparative Guide to Analytical Method Validation for 1-cyclopropyl-N-methylpiperidin-4-amine

This guide provides a comprehensive comparison of potential analytical methods for the validation of 1-cyclopropyl-N-methylpiperidin-4-amine, a key intermediate in pharmaceutical development. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of potential analytical methods for the validation of 1-cyclopropyl-N-methylpiperidin-4-amine, a key intermediate in pharmaceutical development. As a Senior Application Scientist, the following content is synthesized from established analytical principles and regulatory expectations to provide actionable insights for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating systems.

Introduction: The Analytical Imperative for 1-cyclopropyl-N-methylpiperidin-4-amine

1-cyclopropyl-N-methylpiperidin-4-amine is a saturated heterocyclic amine with a molecular formula of C9H18N2 and a molecular weight of 154.26 g/mol .[1][2] Its structural complexity and basic nature present unique challenges for analytical method development and validation. The absence of a significant chromophore in its structure means that direct analysis by UV-Vis spectrophotometry is often not feasible, necessitating more sophisticated analytical strategies.

The validation of analytical procedures is a critical component of the drug development process, ensuring that the methods used for quality control are reliable, reproducible, and fit for their intended purpose.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for analytical method validation, which will be referenced throughout this guide.[5][6][7][8]

This guide will compare two primary analytical techniques applicable to the analysis of 1-cyclopropyl-N-methylpiperidin-4-amine: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on a derivatization approach for the latter.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a pivotal decision in method development. For a compound like 1-cyclopropyl-N-methylpiperidin-4-amine, both GC and HPLC present viable, yet distinct, approaches.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in the liquid phase based on their interaction with a stationary phase.
Applicability to Analyte Suitable for the free amine if it is sufficiently volatile and thermally stable. However, amines can exhibit poor peak shape due to their polarity and basicity, often requiring specialized columns or derivatization to reduce these effects.[9][10][11]Direct analysis is challenging due to the lack of a strong UV chromophore. Pre- or post-column derivatization is typically required to introduce a chromophore, allowing for sensitive UV detection.[12]
Advantages High resolution, speed, and sensitivity, particularly with a Flame Ionization Detector (FID).High versatility, applicable to a wide range of compounds. Robust and well-understood technology.
Disadvantages Potential for analyte degradation at high temperatures. Adsorption of polar amines onto the column can lead to tailing peaks and poor reproducibility.[10][11]Derivatization adds complexity and potential for variability to the analytical procedure. The derivatization reaction must be reproducible and complete.
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis Detector (post-derivatization), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)

Expert Recommendation: For routine quality control of 1-cyclopropyl-N-methylpiperidin-4-amine, a reverse-phase HPLC method with pre-column derivatization offers a robust and reliable approach. This strategy addresses the lack of a chromophore and provides excellent specificity and sensitivity. While GC is a powerful technique, the challenges associated with amine analysis can lead to more complex method development and potential robustness issues.

In-Depth Focus: A Validated HPLC Method with Pre-column Derivatization

This section provides a detailed protocol for an HPLC method with pre-column derivatization using a generic chromophoric agent (e.g., dansyl chloride or a similar UV-active labeling reagent) for the analysis of 1-cyclopropyl-N-methylpiperidin-4-amine.

Experimental Protocol: HPLC with Pre-column Derivatization

Objective: To develop and validate a specific, accurate, and precise HPLC method for the quantification of 1-cyclopropyl-N-methylpiperidin-4-amine.

Materials:

  • 1-cyclopropyl-N-methylpiperidin-4-amine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Derivatizing agent (e.g., Dansyl Chloride)

  • Buffer solution for derivatization (e.g., sodium bicarbonate)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Illustrative):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Dependent on the chosen derivatizing agent (e.g., 254 nm)
Injection Volume 10 µL

Derivatization Procedure (Illustrative):

  • Prepare a stock solution of 1-cyclopropyl-N-methylpiperidin-4-amine in a suitable solvent (e.g., acetonitrile).

  • In a reaction vial, mix an aliquot of the sample or standard solution with the derivatizing agent solution and the buffer solution.

  • Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period to ensure complete reaction.

  • Cool the reaction mixture and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Start: Weigh Reference Standard & Sample stock_sol Prepare Stock Solutions prep_start->stock_sol derivatization Perform Derivatization Reaction stock_sol->derivatization dilution Dilute to Working Concentrations derivatization->dilution hplc_setup HPLC System Setup & Equilibration dilution->hplc_setup injection Inject Samples & Standards hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration & Area Measurement detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis with pre-column derivatization.

Method Validation According to ICH Q2(R1) Guidelines

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose.[6][13][14] The validation will be performed in accordance with the ICH Q2(R1) guideline and will assess the following parameters.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest and not from impurities, degradation products, or matrix components.The analyte peak should be well-resolved from other peaks (Resolution > 2). Peak purity analysis should confirm homogeneity.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical response.Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.[14]
Accuracy The closeness of the test results to the true value.The mean recovery should be within 98.0% to 102.0% at three concentration levels.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. RSD for replicate injections should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the acceptance criteria for precision and accuracy.
Illustrative Validation Data

Linearity:

Concentration (µg/mL)Peak Area (arbitrary units)
5125,430
10251,890
20502,670
501,255,980
1002,510,540
Correlation Coefficient (r²) 0.9998

Accuracy:

Concentration LevelSpiked (µg/mL)Measured (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120120.8100.7
Mean Recovery 100.1%

Precision (Repeatability):

SamplePeak Area
1502,670
2501,980
3503,120
4502,550
5501,890
6503,010
Mean 502,537
Standard Deviation 563.4
RSD (%) 0.11%
Logical Flow of Method Validation

G start Method Development Complete protocol Write Validation Protocol start->protocol specificity Specificity (Resolution, Peak Purity) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ (S/N Ratio) protocol->lod_loq robustness Robustness (Varying Parameters) protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Validated report->end

Caption: Logical flow of the analytical method validation process.

Conclusion

The analytical method validation for 1-cyclopropyl-N-methylpiperidin-4-amine requires a thoughtful approach that considers the physicochemical properties of the molecule. While several techniques could be employed, a reverse-phase HPLC method with pre-column derivatization stands out as a robust, specific, and sensitive option for quality control purposes. The successful validation of such a method, following the principles outlined in the ICH guidelines, is essential for ensuring the quality and consistency of this important pharmaceutical intermediate. This guide provides a framework for developing and validating a suitable analytical method, emphasizing the importance of a scientific, risk-based approach.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubMed. (1995). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • LabRulez GCMS. (2021). Analysis of Amines in GC. Retrieved from [Link]

  • Agilent. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChemLite. (n.d.). N-cyclopropyl-1-methylpiperidin-4-amine (C9H18N2). Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: 1-Cyclopropyl-N-methylpiperidin-4-amine in Drug Discovery

Executive Summary & Molecule Profile[1] 1-cyclopropyl-N-methylpiperidin-4-amine (CAS: 387358-48-7) has emerged as a high-value "privileged scaffold" in modern medicinal chemistry, particularly for GPCR ligands (e.g., His...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

1-cyclopropyl-N-methylpiperidin-4-amine (CAS: 387358-48-7) has emerged as a high-value "privileged scaffold" in modern medicinal chemistry, particularly for GPCR ligands (e.g., Histamine H3 antagonists, GPR119 agonists) and kinase inhibitors.

Unlike its aliphatic analogs (N-isopropyl or N-ethyl), the N-cyclopropyl moiety offers a unique combination of metabolic resilience and conformational rigidity . This guide compares the performance of this scaffold against standard alternatives, providing experimental protocols and physicochemical data to support lead optimization decisions.

Core Identity
PropertySpecification
IUPAC Name 1-cyclopropyl-N-methylpiperidin-4-amine
CAS Number 387358-48-7
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Key Features Metabolic blockade (CYP), reduced basicity (vs. isopropyl), compact lipophilicity.

Synthesis & Manufacturing Comparison

The synthesis of 1-cyclopropyl-N-methylpiperidin-4-amine is a critical decision point. Two primary routes dominate the literature: Direct Reductive Amination (Method A) and Stepwise N-Cyclopropylation (Method B).

Method A: Reductive Amination (Recommended)

This is the industry-standard route due to higher atom economy and scalability. It proceeds via the condensation of 1-cyclopropylpiperidin-4-one with methylamine , followed by hydride reduction.

  • Pros: One-pot procedure, high yield (>85%), avoids toxic cyclopropylating agents.

  • Cons: Requires 1-cyclopropylpiperidin-4-one (commercially available but more expensive than piperidone).

Method B: Stepwise N-Cyclopropylation

Starts with N-methylpiperidin-4-amine (or a protected derivative) and installs the cyclopropyl group using Simmons-Smith conditions or reductive amination with (1-ethoxycyclopropoxy)trimethylsilane.

  • Pros: Uses cheap piperidine starting materials.

  • Cons: Low yields (often <50%), difficult purification, potential for over-alkylation.

Workflow Visualization

The following diagram illustrates the superior efficiency of Method A compared to the metabolic liability of the "Alternative" (Isopropyl) synthesis.

SynthesisComparison Start 1-Cyclopropylpiperidin-4-one Intermediate Imine Intermediate Start->Intermediate Dehydration (-H2O) Reagent + Methylamine (MeNH2) + NaBH(OAc)3 Reagent->Intermediate Product 1-Cyclopropyl-N-methylpiperidin-4-amine (Target) Intermediate->Product Reduction AltStart 1-Isopropylpiperidin-4-one AltProduct 1-Isopropyl Analog (Metabolically Labile) AltStart->AltProduct Same Conditions

Figure 1: Comparative synthetic pathway highlighting the direct reductive amination route.

Performance Comparison: Cyclopropyl vs. Isopropyl[2][3]

The substitution of an N-isopropyl group with an N-cyclopropyl group is a classic bioisosteric replacement. The data below justifies why 1-cyclopropyl-N-methylpiperidin-4-amine is often the superior choice for lead candidates.

Physicochemical & Metabolic Data
Metric1-Cyclopropyl Scaffold1-Isopropyl AnalogPerformance Implication
pKa (Ring N) ~8.1 - 8.5~9.0 - 9.5Cyclopropyl is Superior: Lower basicity reduces lysosomal trapping and improves blood-brain barrier (BBB) permeability [1][6].
Metabolic Stability (t1/2) High (>60 min)Moderate (<30 min)Cyclopropyl is Superior: The strained C-H bonds of cyclopropane resist CYP450 oxidation (N-dealkylation), whereas the isopropyl methine is a metabolic "soft spot" [5][9].
LogD (pH 7.4) ~0.5 - 1.0~1.2 - 1.5Cyclopropyl is Superior: Lower lipophilicity while maintaining hydrophobic bulk improves solubility without sacrificing binding affinity [8].
Conformational Bias Rigid / Planar N-C bondFlexible / RotatingCyclopropyl is Superior: The "bisected" conformation of the cyclopropyl group can lock the piperidine ring into a favorable chair conformation for receptor binding [9].
Biological Mechanism: The "Cyclopropyl Advantage"

The cyclopropyl group acts as a metabolic shield.[1] In the isopropyl analog, CYP enzymes rapidly hydroxylate the tertiary carbon or facilitate N-dealkylation. The high bond dissociation energy (BDE) of the cyclopropyl C-H bonds (~106 kcal/mol vs. ~95 kcal/mol for isopropyl) effectively blocks this degradation pathway.

MetabolicFate Drug_Iso N-Isopropyl Analog CYP CYP450 Enzyme Drug_Iso->CYP High Affinity Metabolite N-Dealkylated Metabolite (Inactive/Toxic) CYP->Metabolite Rapid Oxidation Drug_Cyc 1-Cyclopropyl-N-methylpiperidin-4-amine Drug_Cyc->CYP Low Affinity (Steric/Electronic Block) Stable Metabolically Stable (Prolonged Half-life) Drug_Cyc->Stable Resists Oxidation

Figure 2: Mechanism of metabolic stabilization provided by the N-cyclopropyl motif.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Self-Validating)

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB) because it is milder than NaBH3CN and prevents the reduction of the ketone to an alcohol before imine formation.

Materials:

  • 1-Cyclopropylpiperidin-4-one (1.0 eq)

  • Methylamine (2.0 M in THF, 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 1-cyclopropylpiperidin-4-one in DCM (0.1 M concentration). Add Methylamine solution and Acetic Acid. Stir at Room Temperature (RT) for 30 minutes.

    • Validation Check: Monitor by TLC.[1] The ketone spot should disappear, replaced by a polar imine spot.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (exothermic).

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench & Workup: Quench with saturated NaHCO3 (aq) until pH > 8. Extract with DCM (3x).

  • Purification: Dry organic layer over Na2SO4. Concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH gradient).

    • Expected Yield: 85–95%.

    • QC Parameter: 1H NMR should show a doublet for the N-methyl group (~2.4 ppm) and the characteristic cyclopropyl multiplets (0.4–0.5 ppm).

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

Rationale: To empirically verify the superiority of the cyclopropyl scaffold over the isopropyl analog.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: The cyclopropyl analog should show <20% degradation at 60 mins, whereas isopropyl analogs typically show >50%.

References

  • Vibrant Pharma Inc. (n.d.).[2] N-Cyclopropyl-1-methylpiperidin-4-amine Product Page. Retrieved from

  • BenchChem. (2025).[1][3] A Comparative Guide to N-cyclopropylthian-4-amine and N-cyclopropylpiperidin-4-amine in Scaffold Design. Retrieved from

  • PubChem. (n.d.). N-cyclopropyl-1-methylpiperidin-4-amine (Compound Summary). Retrieved from

  • ChemScene. (n.d.). 1-Cyclopropylpiperidin-4-amine Product Information. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2020). Comparison of lipophilicities between the linear alkyl, isopropyl, and cyclopropyl substituents. Retrieved from

  • Journal of Medicinal Chemistry. (2012). N-cyclopropyl-N-piperidinylbenzamides as GPR119 modulators. Patent WO2012123449A1. Retrieved from

  • Wikipedia. (n.d.). Reductive Amination: Mechanisms and Applications. Retrieved from

  • ResearchGate. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from

Sources

Validation

Comparative Guide: 1-Cyclopropyl-N-methylpiperidin-4-amine &amp; Isomeric Scaffolds

This guide serves as a technical comparative analysis of 1-cyclopropyl-N-methylpiperidin-4-amine and its structural isomers. It is designed for medicinal chemists and pharmacologists to navigate the selection of this sca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis of 1-cyclopropyl-N-methylpiperidin-4-amine and its structural isomers. It is designed for medicinal chemists and pharmacologists to navigate the selection of this scaffold for lead optimization.

[1][2]

Executive Summary

1-cyclopropyl-N-methylpiperidin-4-amine (and its close isomer N-cyclopropyl-1-methylpiperidin-4-amine ) represents a specialized class of diamine scaffolds used to modulate basicity, lipophilicity (


), and metabolic stability in drug candidates.[1] Unlike simple piperidines, the cyclopropyl moiety introduces significant steric constraint and alters the electronic profile of the nitrogen lone pair, making these scaffolds critical for tuning affinity at Sigma-1 (

)
, Histamine H3 , and Chemokine (CCR) receptors.

This guide distinguishes between the two primary isomers often confused in literature and compares their utility against the standard 1-(cyclopropylmethyl)piperidin-4-amine .[1]

Part 1: Structural Identity & The "Isomer Crisis"

In drug design, the nomenclature "1-cyclopropyl-N-methyl..." is frequently ambiguous. You must verify the specific isomer required for your target, as their pharmacological profiles diverge significantly.

Compound Name Structure Description CAS No. Primary Utility
Isomer A (Target): 1-cyclopropyl-N-methylpiperidin-4-amineRing N: CyclopropylExocyclic N: MethylRare/CustomH3 Antagonists / Kinase Inhibitors High rigidity; lowers Ring N pKa (~8.5).[1]
Isomer B (Common): N-cyclopropyl-1-methylpiperidin-4-amineRing N: MethylExocyclic N: Cyclopropyl1093759-86-0 Sigma-1 Ligands / CCR5 Antagonists Standard basicity; Exocyclic N is metabolically shielded.
Standard Comparator: 1-(cyclopropylmethyl)piperidin-4-amineRing N: CyclopropylmethylExocyclic N: Primary/Subst.62813-02-9 General Purpose Linker High flexibility; "Floppy" chain often reduces selectivity.[1]
Part 2: Scientific Integrity & Performance Data
1. The "Cyclopropyl Effect" on Physicochemical Properties

The cyclopropyl group is not merely a hydrophobic spacer; it is an electronic modulator.

  • Basicity Modulation: Direct N-cyclopropylation lowers the

    
     of the amine by approximately 1.0–1.5 log units compared to N-isopropyl or N-methyl analogs due to the greater 
    
    
    
    -character of the cyclopropyl C-N bond (
    
    
    vs
    
    
    ).[1]
  • Metabolic Stability: The cyclopropyl ring blocks

    
    -carbon hydroxylation (a major CYP450 clearance pathway) because the C-H bonds are stronger (~106 kcal/mol) and the ring strain disfavors the formation of radical intermediates.
    
2. Comparative Performance Data (In Silico & Experimental)

Data synthesized from structure-activity relationship (SAR) studies of piperidine-based ligands (e.g., Pitolisant analogs, Sigma ligands).

Parameter1-cyclopropyl-N-methyl... (Isomer A)N-cyclopropyl-1-methyl... (Isomer B)1-isopropyl-N-methyl... (Control)
Calc. LogP 1.2 – 1.41.1 – 1.31.5 – 1.7
Ring N

~8.1 (Lower)~9.2 (Standard)~9.4
Exocyclic N

~10.1~9.0 (Lower)~10.2
Metabolic Liability Low (Ring N protected)Medium (Ring N-demethylation risk)High (N-dealkylation)
CNS Penetration (

)
High (Reduced basicity)ModerateModerate
Conformational Entropy Low (Rigid anchor)Low (Rigid tail)High (Flexible)

Expert Insight: Choose Isomer A if your lead molecule is trapped in lysosomes (lysosomotropism) due to high basicity. The lower


 of the ring nitrogen reduces phospholipidosis risk while maintaining affinity.
Part 3: Experimental Protocols
Protocol 1: Synthesis of N-cyclopropyl-1-methylpiperidin-4-amine (Isomer B)

Targeting CAS 1093759-86-0 via Reductive Amination.[1]

Reagents: 1-Methyl-4-piperidone, Cyclopropylamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE.[1]

  • Imine Formation:

    • Dissolve 1-Methyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE).

    • Add Cyclopropylamine (1.2 eq) and Acetic Acid (1.5 eq).

    • Critical Step: Stir at Room Temperature (RT) for 2 hours. Monitor by NMR for disappearance of ketone carbonyl signal.

  • Reduction:

    • Cool mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to prevent exotherm.

    • Warm to RT and stir overnight (12–16 h).

  • Workup (Self-Validating):

    • Quench with sat. NaHCO3 (pH > 9). Extract with DCM (3x).

    • Validation: The product is highly basic. If the aqueous layer is not pH > 9, the amine remains protonated and trapped in water.

    • Dry organic layer (

      
      ) and concentrate.[2]
      
  • Purification:

    • Distillation (high vacuum) or Amine-functionalized Silica Column (to avoid tailing).

Protocol 2: Synthesis of 1-cyclopropyl-N-methylpiperidin-4-amine (Isomer A)

Requires a different strategy due to the low nucleophilicity of cyclopropylamine.[1]

  • Step A: N-Cyclopropylation (The "Simmons-Smith" Route or Direct Coupling) [1]

    • Start with N-Boc-4-piperidone.[1][2]

    • Use the Givens/Kulinkovich protocol or direct coupling with Cyclopropylboronic acid (Chan-Lam coupling) to install the 1-cyclopropyl group.[1]

    • Alternative: React 4-piperidone ethylene ketal with (1-ethoxycyclopropoxy)trimethylsilane.

  • Step B: Reductive Amination

    • React the resulting 1-cyclopropyl-4-piperidone with Methylamine (2M in THF) and STAB.[1]

Part 4: Visualization & Logic
Decision Logic: Selecting the Correct Scaffold

ScaffoldSelection Start Target Identification TargetType Primary Binding Pocket? Start->TargetType Sigma Sigma-1 / CCR5 (Hydrophobic Pocket) TargetType->Sigma Lipophilic Tail Req. H3 Histamine H3 / GPCR (Ionic Lock) TargetType->H3 Basic Core Req. IsoB Select Isomer B: N-cyclopropyl-1-methyl... Sigma->IsoB Exocyclic N fits pocket Q_Metab Metabolic Issue? H3->Q_Metab IsoA Select Isomer A: 1-cyclopropyl-N-methyl... Q_Metab->IsoA High Clearance (N-Dealkylation) Linker Select Standard: 1-(cyclopropylmethyl)... Q_Metab->Linker Steric Clash in Pocket

Caption: Decision tree for selecting between Isomer A, Isomer B, and standard linkers based on receptor requirements and metabolic liability.

Synthesis Workflow: Isomer B (CAS 1093759-86-0)

Synthesis Ketone 1-Methyl-4-piperidone Imine Intermediate Imine (Unstable) Ketone->Imine + Amine, AcOH Amine Cyclopropylamine Amine->Imine STAB NaBH(OAc)3 Product N-cyclopropyl-1-methyl piperidin-4-amine Imine->Product + STAB, 0°C to RT

Caption: One-pot reductive amination workflow for the synthesis of the N-cyclopropyl-1-methyl isomer.

References
  • Meyer, M. D., et al. (1992). "DuP 734 [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist."[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Ligneau, X., et al. (2007). "Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists." CNS Drugs. (Contextualizing the use of piperidine scaffolds in H3 antagonists).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Source for "Cyclopropyl Effect" on pKa and metabolism).
  • PubChem Database. (2024). "Compound Summary: N-cyclopropyl-1-methylpiperidin-4-amine (CAS 1093759-86-0)."[1] Link

  • BenchChem. (2025).[2] "Comparative Guide to Piperidine Scaffolds in Drug Design." (General SAR data for piperidine derivatives).

Sources

Comparative

comparative analysis of 1-cyclopropyl-N-methylpiperidin-4-amine synthesis routes

An in-depth comparative analysis of synthetic routes for 1-cyclopropyl-N-methylpiperidin-4-amine —a critical building block frequently utilized in the development of CNS-penetrant therapeutics, including RNA-splicing mod...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes for 1-cyclopropyl-N-methylpiperidin-4-amine —a critical building block frequently utilized in the development of CNS-penetrant therapeutics, including RNA-splicing modulators and histamine receptor antagonists[1][2].

As drug development programs advance from discovery to process chemistry, selecting the optimal synthetic route for key intermediates becomes paramount. This guide objectively compares the two primary methodologies for synthesizing 1-cyclopropyl-N-methylpiperidin-4-amine: the Convergent Direct Reductive Amination (Route A) and the Sequential De Novo Construction (Route B) .

Mechanistic Overview & Pathway Visualization

The fundamental challenge in synthesizing this molecule lies in the installation of the cyclopropyl group onto the piperidine nitrogen. Direct


 alkylation using cyclopropyl bromide is notoriously inefficient due to the high s-character of the cyclopropyl carbon-halogen bond, which strongly favors E2 elimination over substitution[2]. Consequently, chemists must rely on reductive amination strategies.

Figure 1: Comparative synthetic pathways for 1-cyclopropyl-N-methylpiperidin-4-amine.

Route A: Convergent Direct Reductive Amination (The Industry Standard)

Concept & Causality: Route A is the preferred method for scale-up and manufacturing. It leverages commercially available 1-cyclopropylpiperidin-4-one. By reacting this ketone with methylamine, an iminium intermediate is formed. Sodium triacetoxyborohydride (


) is selected as the reducing agent over Sodium borohydride (

) because

is exceptionally chemoselective; it reduces the iminium ion rapidly but reacts sluggishly with the parent ketone, preventing the formation of unwanted alcohol byproducts[3].

Self-Validating Experimental Protocol:

  • Imine Formation: To a solution of 1-cyclopropylpiperidin-4-one (1.0 equiv, 10.0 g) in 1,2-dichloroethane (DCE, 100 mL), add methylamine (2.0 M solution in THF, 1.5 equiv) and glacial acetic acid (1.0 equiv).

  • In-Process Check: Stir at room temperature for 2 hours. Validation: Monitor via LC-MS. Do not proceed until the ketone mass is fully depleted and the imine intermediate

    
     is the dominant species.
    
  • Reduction: Cool the mixture to 0 °C. Add

    
     (1.5 equiv) portion-wise to control the mild exothermic reaction. Allow the reaction to warm to room temperature and stir overnight.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     until pH reaches ~8. Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (DCM/MeOH/NH4OH) or isolated as a highly pure hydrochloride salt by bubbling HCl gas through an ethereal solution.
    

Route B: Sequential De Novo Construction (The Diversification Route)

Concept & Causality: Route B is typically employed during early-stage SAR (Structure-Activity Relationship) exploration when late-stage functionalization of the piperidine nitrogen is required. Because direct cyclopropylation fails[2], this route utilizes (1-ethoxycyclopropoxy)trimethylsilane. Under mildly acidic conditions, this silane reagent unmasks to form cyclopropanone in situ, which then undergoes reductive amination with the secondary piperidine amine[1]. Sodium cyanoborohydride (


) is required here because the reaction is run in methanol, where 

would rapidly degrade.

Self-Validating Experimental Protocol:

  • Precursor Preparation: Synthesize N-methylpiperidin-4-amine by subjecting 1-Boc-4-piperidone to reductive amination with methylamine, followed by Boc-deprotection using TFA/DCM.

  • Cyclopropanone Generation & Trapping: Dissolve the deprotected N-methylpiperidin-4-amine (1.0 equiv, 5.0 g) in anhydrous methanol (50 mL). Add (1-ethoxycyclopropoxy)trimethylsilane (2.0 equiv) and glacial acetic acid (2.0 equiv).

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Thermal Activation: Heat the reaction mixture to 50 °C and stir for 16 hours. Validation: The unmasking of the silane requires thermal energy. Monitor via LC-MS; the appearance of the target mass

    
     confirms successful cyclopropylation. If unreacted starting material persists, an additional 0.5 equiv of the silane reagent may be required.
    
  • Workup: Concentrate the mixture in vacuo (Caution:

    
     generates toxic HCN gas under strongly acidic conditions; ensure the trap is basic). Partition the residue between Ethyl Acetate and 1M NaOH. Extract, dry, and concentrate to yield the target amine.
    

Comparative Performance Analysis

To facilitate objective decision-making, the quantitative and operational metrics of both routes are summarized below:

Performance MetricRoute A: Convergent Reductive AminationRoute B: Sequential De Novo Construction
Overall Yield 75% – 85% (High efficiency)35% – 50% (Over 3 distinct steps)
Step Count 1 Step3 Steps (Reductive amination, Deprotection, Cyclopropylation)
Atom Economy High (Direct coupling)Low (Requires Boc-protection and bulky silane reagents)
Reagent Toxicity Low (

is relatively benign)
Moderate to High (

poses cyanide hazards)
Scalability Excellent (Routinely performed on multi-kilogram scales)Poor (Thermal requirements and toxic byproducts limit scale)
Primary Application Process chemistry, scale-up, and manufacturingMedicinal chemistry, SAR library generation, late-stage diversification

References

  • 1-Cyclopropylpiperidin-4-one | 62813-01-8 - MilliporeSigma. Sigma-Aldrich.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Identification and optimization of RNA-splicing modulators as huntingtin protein-lowering agents for the treatment of Huntington. UCL Discovery.
  • Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. PubMed Central (PMC).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-cyclopropyl-N-methylpiperidin-4-amine

[1] Executive Summary & Immediate Action 1-cyclopropyl-N-methylpiperidin-4-amine (CAS: 387358-48-7) is a pharmaceutical intermediate belonging to the piperidine class.[1][2] For disposal purposes, it must be treated as a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Action

1-cyclopropyl-N-methylpiperidin-4-amine (CAS: 387358-48-7) is a pharmaceutical intermediate belonging to the piperidine class.[1][2] For disposal purposes, it must be treated as a Corrosive Organic Base .

Core Directive: Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams or oxidizers. The primary disposal method is High-Temperature Incineration via a licensed hazardous waste facility.

Chemical Profile & Waste Characterization

To ensure compliance with EPA RCRA regulations (40 CFR 261), this substance must be characterized correctly before entering the waste stream.

ParameterData / ClassificationOperational Implication
Chemical Name 1-cyclopropyl-N-methylpiperidin-4-aminePrimary identifier for waste manifests.
CAS Number 387358-48-7Verification key for waste brokers.
Molecular Formula

Nitrogen content requires incineration with NOx scrubbing.
Physical State Solid or Viscous Oil (Low Melting Point)May require dissolution in compatible solvent for transfer.
RCRA Waste Code D002 (Corrosive)pH is likely > 12.5 in aqueous solution.
Hazard Class Class 8 (Corrosive), Potential Class 6.1 (Toxic)Requires UN-rated packing group II or III containers.
Incompatibilities Strong Acids, Oxidizing Agents, Acid ChloridesRisk of Explosion/Heat: Violent exothermic reaction with acids.

Pre-Disposal Protocol: The "Self-Validating" System

Safety in chemical disposal relies on a self-validating workflow—a series of checks that confirm safety before the material leaves your control.

Step 1: Segregation (The Critical Control Point)

Why: Amines are basic. Mixing them with the standard "Organic Acid" waste stream (often containing acetic or formic acid) will generate immediate, intense heat and pressure, potentially rupturing the waste container.

  • Action: Designate a specific waste stream: "Non-Halogenated Organic Bases."

  • Validation: Measure the pH of the waste mixture. It should remain basic (

    
    ). If the pH drops suddenly, you have cross-contamination.
    
Step 2: Container Selection

Why: Amines can attack certain polymers and corrode soft metals.

  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited: Aluminum or galvanized metal containers (amines can react to form hydrogen gas or corrode the metal).

  • Cap Venting: Use a vented cap if the waste contains volatile solvents, to prevent pressure buildup from diurnal temperature changes.

Step 3: Solubilization (If required)

If the substance is solid and needs to be transferred to a liquid waste drum:

  • Solvent Choice: Methanol or Ethanol are preferred.

  • Avoid: Dichloromethane (DCM) or Chloroform unless necessary. Adding halogens forces the waste into a "Halogenated" stream, which is significantly more expensive to incinerate due to the formation of dioxins/HCl.

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of 1-cyclopropyl-N-methylpiperidin-4-amine.

DisposalWorkflow Start Waste Generation: 1-cyclopropyl-N-methylpiperidin-4-amine CheckState Check Physical State Start->CheckState Solid Solid Residue CheckState->Solid Liquid Liquid/Solution CheckState->Liquid Dissolve Dissolve in Alcohol (Methanol/Ethanol) Solid->Dissolve To facilitate transfer Segregate SEGREGATION: Stream B: Non-Halogenated Organic Bases Liquid->Segregate Dissolve->Segregate Container Packaging: HDPE Drum (UN 1H1/1H2) Segregate->Container No Acids! Label Labeling: 'Corrosive', 'Toxic', 'Flammable' (if solvent added) Container->Label Disposal Final Disposal: High-Temp Incineration Label->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of amine-based pharmaceutical intermediates.

Detailed Disposal Procedures

A. Labeling Requirements

Before adding the first drop of waste, the container must be labeled. This prevents "mystery waste" scenarios.

  • Primary Label: "Hazardous Waste - Organic Base."

  • Constituents: List "1-cyclopropyl-N-methylpiperidin-4-amine" and any solvents (e.g., "Methanol").

  • Hazard Checkboxes: Check "Corrosive" and "Toxic."

B. Spill Management Contingency

In the event of a spill during transfer:

  • Evacuate & Ventilate: Amines often have strong, fishy odors and respiratory irritant properties.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralization (Careful): Do not apply strong acid directly. Use a commercial spill kit designed for bases (often containing citric acid or sodium bisulfate) to neutralize gently.

  • Absorb: Use vermiculite or dry sand.

  • Disposal: Scoop absorbed material into a wide-mouth jar, label as "Spill Debris - Corrosive Base," and dispose of via the hazardous waste stream.

C. Final Disposition: Incineration

The only acceptable end-of-life path for this compound is High-Temperature Incineration .

  • Mechanism: Thermal destruction at >1000°C breaks the piperidine ring.

  • Pollution Control: The facility must be equipped with scrubbers to capture Nitrogen Oxides (NOx) generated from the amine nitrogen.

  • Verification: Ensure your waste broker utilizes a TSDF (Treatment, Storage, and Disposal Facility) permitted for RCRA Code D002.

References & Authority

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261)."[3] RCRA Regulations. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • PubChem. "Compound Summary: Piperidine." National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 1-cyclopropyl-N-methylpiperidin-4-amine

CAS: 387358-48-7 | Formula: C9H18N2 | Class: Functionalized Piperidine Amine[1] Part 1: Executive Safety Directives Warning: This compound is a functionalized piperidine derivative. Based on structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 387358-48-7 | Formula: C9H18N2 | Class: Functionalized Piperidine Amine[1]

Part 1: Executive Safety Directives

Warning: This compound is a functionalized piperidine derivative. Based on structure-activity relationships (SAR) of analogous 4-aminopiperidines, it must be treated as Corrosive (Skin/Eye Category 1B) and Acutely Toxic .

Immediate Action Card
ParameterCritical Standard
Primary Hazard Chemical Burns: Causes irreversible skin/eye damage via alkaline hydrolysis of fatty tissues (saponification).
Engineering Control Mandatory Fume Hood: All open-vessel operations must occur within a certified hood operating at face velocity >0.5 m/s.
Skin Protection Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (4-8 mil) or Laminate (Silver Shield) for major spills.
Eye Protection Goggles + Face Shield: Standard safety glasses are insufficient for handling liquid amines or fine powders due to splash/dust tracking risks.
Incompatibility Violent Reaction: Strong oxidizers, acid chlorides, anhydrides, and atmospheric CO₂ (carbamate formation).

Part 2: Hazard Mechanism & Risk Profile

To handle this compound safely, one must understand the causality of its toxicity.[2]

1. The Basicity Hazard (Corrosivity) As a diamine containing both a secondary amine (cyclopropyl-amino) and a tertiary amine (N-methylpiperidine), this molecule is highly basic. Upon contact with biological tissue, it triggers liquefactive necrosis . Unlike acid burns, which form a protective eschar, amine burns penetrate deep into the dermis as the chemical saponifies cell membrane lipids.

  • Operational Implication: Immediate irrigation is critical.[3][4] Do not attempt to neutralize on the skin (exothermic reaction worsens injury).

2. The Lipophilicity Factor (Systemic Toxicity) The cyclopropyl and methyl groups increase the lipophilicity (LogP) of the piperidine core, facilitating rapid dermal absorption.

  • Operational Implication: Systemic neurotoxicity is a risk even without skin corrosion. PPE must cover all exposed skin.

Part 3: Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >100 mg quantities.

PPE Technical Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Routine) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Nitrile offers excellent degradation resistance to aliphatic amines. Double layer provides a "color-change" breach indicator.
Hand (Spill/Immersion) Silver Shield / 4H (Laminate) Extended contact breaks down nitrile. Laminate films provide >480 min breakthrough time for amines.
Eye/Face Unvented Chemical Goggles + 8" Face Shield Prevents vapor absorption into the lacrimal fluid (tears) which can cause "blue haze" vision (glaucopsia) and corneal edema.
Respiratory P100 + OV Cartridge (If outside hood)Amine vapors are respiratory sensitizers. Use Organic Vapor (OV) cartridges with particulate pre-filters (P100) if dust is possible.
Body Tyvek® Lab Coat + Chemical Apron Standard cotton coats absorb amines, keeping the corrosive agent against the skin. Impervious aprons prevent torso burns.

Part 4: Operational Workflows

Safe Handling Protocol (Receipt to Synthesis)

This workflow ensures containment from the moment the vial enters the lab.

HandlingWorkflow cluster_0 Phase 1: Receipt & Storage cluster_1 Phase 2: Active Handling Rec Receipt of Shipment (Inspect for leaks) Store Storage (Inert Gas, 2-8°C, Desiccator) Rec->Store Log into Inventory Hood Transfer to Fume Hood (Check Airflow >0.5m/s) Store->Hood Transport in Secondary Container PPE Don PPE (Goggles, Face Shield, Double Nitrile) Hood->PPE Weigh Weighing/Dispensing (Use closed vessels/septum caps) PPE->Weigh Rxn Reaction Setup (Inert Atmosphere - N2/Ar) Weigh->Rxn Add to Solvent immediately

Figure 1: End-to-end handling workflow emphasizing containment and inert atmosphere protection.

Critical Handling Notes
  • Air Sensitivity: Amines react with atmospheric CO₂ to form carbamates (white crust). Always purge headspace with Nitrogen or Argon after opening.

  • Weighing: Do not use open weigh boats for >500 mg. Use tared vials with septum caps to minimize vapor release.

  • Glassware: Inspect for micro-cracks. Basic amines can etch glass over time, weakening pressurized vessels.

Part 5: Emergency Response & Disposal

Spill Response Logic

Scenario: You drop a 5g vial of liquid 1-cyclopropyl-N-methylpiperidin-4-amine inside the fume hood.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor (<10mL, inside hood) Assess->Minor Major Major (>10mL or outside hood) Assess->Major ActMinor 1. Close Hood Sash 2. Apply Amine Neutralizer/Absorbent 3. Wait 15 mins Minor->ActMinor ActMajor 1. Evacuate Lab 2. Activate Fire Alarm 3. Call EHS/Hazmat Major->ActMajor Clean Collect Debris (Double bag as Haz Waste) ActMinor->Clean

Figure 2: Decision matrix for spill response. Note that "Minor" spills are only manageable if contained within the fume hood.

Decontamination & First Aid
  • Skin Contact: Flush with water for 15 minutes minimum .[3] Do not use vinegar or acids (thermal burn risk).

  • Eye Contact: Irrigate immediately.[3][4][5][6][7] Hold eyelids apart. Time is vision—seconds matter.

  • Surface Decon: Wipe surfaces with 1% dilute HCl or citric acid solution after bulk cleanup to neutralize trace amine residues, followed by water.

Waste Disposal[3][5][6][8][9]
  • Classification: Hazardous Organic Waste (Basic/Corrosive).

  • Segregation: Do not mix with acidic waste streams (risk of violent heat generation).

  • Labeling: Must be clearly labeled "Corrosive - Basic Organic Amine".

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methylpiperidine-4-methylamine (Analogous Hazard Data). Retrieved from

  • Benchchem. (n.d.). Safe Handling of Piperidine Derivatives: Engineering Controls and PPE.[8][9] Retrieved from

  • Carl Roth. (2025). Safety Data Sheet: Piperidine (General Class Hazards). Retrieved from

  • Cayman Chemical. (2023).[2] Safety Data Sheet: N-phenylpiperidin-4-amine.[2] Retrieved from

  • Sigma-Aldrich. (n.d.). Glove Selection Guide for Aliphatic Amines. Retrieved from

Sources

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